molecular formula C13H13NO5 B13852228 3R-Benzyl-L-glutamate NCA

3R-Benzyl-L-glutamate NCA

Cat. No.: B13852228
M. Wt: 263.25 g/mol
InChI Key: KIKSJGUAZOUJIU-KOLCDFICSA-N
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Description

Significance of Alpha-Amino Acid N-Carboxyanhydrides in Synthetic Polymer Chemistry

Alpha-amino acid N-carboxyanhydrides, also known as Leuchs' anhydrides, are a class of heterocyclic organic compounds derived from amino acids. wikipedia.org Their significance in synthetic polymer chemistry lies in their ability to undergo ring-opening polymerization to form polypeptides, which are synthetic analogues of proteins. wikipedia.orgspringernature.com This method is highly valued because it allows for the production of high molecular weight polypeptides in substantial quantities and with high yield, a feat that is challenging to achieve through conventional solid-phase peptide synthesis, especially for chains longer than 100 residues. illinois.edu The NCA polymerization process is versatile, enabling the synthesis of a wide array of polypeptide architectures, including homopolypeptides, and more complex structures like block and graft copolymers. illinois.edumdpi.com

The reactivity of the NCA ring, which contains two electrophilic centers and two nucleophilic sites (after deprotonation), allows for polymerization through several mechanisms. mdpi.com This reactivity, while beneficial for polymerization, also makes NCAs sensitive to moisture, which can lead to hydrolysis back to the parent amino acid. wikipedia.org Despite this, the ROP of NCAs is a preferred method for creating biocompatible and biodegradable materials with applications in drug delivery, tissue engineering, and as responsive materials. springernature.comnih.gov

Historical Development and Evolution of NCA Polymerization Methodologies

The synthesis of NCAs was first reported by Hermann Leuchs, involving the heating of N-alkoxycarbonyl amino acid chlorides under vacuum. wikipedia.org Another key early method, the Fuchs-Farthing method, utilizes the reaction of amino acids with phosgene (B1210022). mdpi.com These foundational techniques paved the way for the widespread use of NCAs as monomers for polypeptide synthesis. mdpi.com

Early polymerization methods often utilized primary amines or aprotic bases as initiators. illinois.edumdpi.com While effective in producing high molecular weight polymers, these methods often lacked precise control over the polymer chain length and resulted in broad molecular weight distributions. A significant advancement came with the introduction of transition-metal complexes as initiators by Deming and others. nih.gov This approach offered improved control over the polymerization process, leading to polypeptides with well-defined chain lengths and narrower dispersities. nih.gov

More recent developments have focused on further refining the control and efficiency of NCA polymerization. The use of initiators like lithium hexamethyldisilazide (LiHMDS) has been shown to enable very fast polymerizations, sometimes completing within minutes. springernature.com Other innovations include the use of N-heterocyclic carbene (NHC) catalysts and the development of polymerization techniques that are more tolerant to impurities and can even be conducted in aqueous environments. rsc.org These advancements continue to expand the scope and applicability of NCA polymerization in creating sophisticated polypeptide-based materials. acs.org

Unique Role of 3R-Benzyl-L-glutamate NCA as a Key Monomer Precursor for Poly(γ-Benzyl-L-glutamate)

This compound, also referred to as γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA), is a crucial monomer for the synthesis of poly(γ-benzyl-L-glutamate) (PBLG). frontiersin.orgmdpi.com PBLG is a widely studied synthetic polypeptide known for its ability to adopt a stable α-helical conformation in many solvents, making it a valuable model for studying the behavior of rod-like polymers. nih.gov The benzyl (B1604629) group in the side chain of the glutamate (B1630785) residue is key to many of the material's properties and also serves as a protective group that can be later removed to yield poly(L-glutamic acid), a water-soluble and biocompatible polymer. mdpi.com

The synthesis of PBLG via the ROP of BLG-NCA is a well-established and efficient process. frontiersin.orgmdpi.com The polymerization can be initiated by various means, including primary amines and transition metal complexes, to produce PBLG with a range of molecular weights and architectures. illinois.eduresearchgate.net The resulting PBLG has found applications in the development of liquid crystals, drug delivery systems, and as a component in block copolymers for self-assembly studies. acs.org The ease of synthesis and the versatile properties of the resulting polymer have solidified the role of this compound as a cornerstone monomer in the field of synthetic polypeptides.

Detailed Research Findings

The synthesis of this compound is typically achieved by reacting γ-benzyl-L-glutamate with triphosgene (B27547) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). frontiersin.orgmdpi.com The reaction progress can be monitored by the solution turning from cloudy to clear. frontiersin.org The resulting NCA is then purified, often by recrystallization from a solvent/non-solvent system such as THF/hexane (B92381). mdpi.com

The ring-opening polymerization of this compound is a versatile reaction that can be tailored to produce PBLG with specific characteristics. For instance, using different initiators can control the molecular weight and the end-groups of the polymer chains. Primary amines are common initiators that lead to a "normal amine mechanism" of polymerization. nih.gov The molecular weight of the resulting PBLG can be controlled by the monomer-to-initiator ratio. researchgate.net

The structural and physical properties of the synthesized PBLG have been extensively characterized. Fourier-transform infrared spectroscopy (FTIR) is commonly used to confirm the α-helical secondary structure of PBLG, with characteristic amide I and amide II bands appearing around 1653 cm⁻¹ and 1548 cm⁻¹, respectively. nih.gov The molecular weight and polydispersity index (PDI) of the polymers are typically determined by gel permeation chromatography (GPC). researchgate.net

Below are interactive data tables summarizing key properties of this compound and findings related to its polymerization.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₃H₁₃NO₅ nih.govcymitquimica.com
Molecular Weight 263.25 g/mol nih.gov
Appearance White to off-white solid cymitquimica.com
Melting Point 97-98 °C chemicalbook.com

| Solubility | Soluble in organic solvents like dichloromethane (B109758) and dimethylformamide | cymitquimica.com |

Table 2: Research Findings on the Polymerization of this compound

Initiator Polymerization Conditions Resulting Polymer Key Findings Source
p-aminoazobenzene (m-AZO) Dioxane, 72 h Light-responsive PBLG (PBLG1) Degree of polymerization (DP) of 14; Amorphous with a glass transition temperature (Tg) of 14°C. frontiersin.org
p-diaminoazobenzene (m-DAZO) Dioxane, 72 h Light-responsive PBLG (PBLG2) DP of 22; Amorphous with a Tg of 21°C. frontiersin.org
Poly(propylene glycol) bis(2-aminopropyl ether) N,N-dimethylformamide (DMF), room temperature, 72 h Shape memory PBLG-PPG-PBLG Resulting polymer exhibits both α-helical and β-sheet structures and has good shape memory properties. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13NO5

Molecular Weight

263.25 g/mol

IUPAC Name

(3R)-3-[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]-4-phenylbutanoic acid

InChI

InChI=1S/C13H13NO5/c15-10(16)7-9(6-8-4-2-1-3-5-8)11-12(17)19-13(18)14-11/h1-5,9,11H,6-7H2,(H,14,18)(H,15,16)/t9-,11+/m1/s1

InChI Key

KIKSJGUAZOUJIU-KOLCDFICSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CC(=O)O)[C@H]2C(=O)OC(=O)N2

Canonical SMILES

C1=CC=C(C=C1)CC(CC(=O)O)C2C(=O)OC(=O)N2

Origin of Product

United States

Synthesis and Purification Methodologies for 3r Benzyl L Glutamate Nca Monomer

Phosgenation Routes for NCA Synthesis

The most prevalent method for synthesizing γ-Benzyl-L-glutamate NCA is the Fuchs-Farthing method, which involves the direct phosgenation of the parent amino acid, γ-benzyl-L-glutamate. nih.gov This process relies on the reaction of a phosgene (B1210022) source with the amino acid to form the cyclic NCA monomer.

Utilization of Diphosgene and Triphosgene (B27547) Reagents

While gaseous phosgene was historically used, its extreme toxicity and handling difficulties have led to the widespread adoption of safer, liquid or solid phosgene equivalents: diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl)carbonate). nih.govacs.org Diphosgene, a liquid, and triphosgene, a solid, are easier and safer to handle and can be used in stoichiometric amounts. nih.govscielo.br Triphosgene, for instance, is often preferred for laboratory-scale synthesis. scielo.bracs.orgrsc.orgrsc.org These reagents decompose in situ to generate phosgene, which then reacts with the amino acid to form the NCA. google.com The reaction with triphosgene is typically carried out in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or ethyl acetate (B1210297). rsc.orgrsc.orgnih.gov

Role of HCl Scavengers in Enhancing Monomer Purity and Stability (e.g., Limonene)

A significant challenge in NCA synthesis is the generation of two equivalents of hydrogen chloride (HCl) for each molecule of NCA formed. google.com This HCl byproduct can initiate the degradation of the NCA ring and lead to the formation of undesirable side products, such as α-isocyanate acid chlorides and amino acid chloride hydrochlorides, which can negatively impact subsequent polymerization reactions. nih.govgoogle.com

To mitigate these issues, non-nucleophilic HCl scavengers are often incorporated into the reaction mixture. google.compmcisochem.fr Unlike strong bases, which would attack the newly formed NCA, these scavengers neutralize HCl without interfering with the desired product. google.com Limonene (B3431351) and α-pinene are commonly employed for this purpose. nih.govgoogle.compmcisochem.fr Limonene, a cyclic monoterpene, effectively scavenges HCl through addition to its double bonds. acs.orggoogle.com The use of an HCl scavenger like limonene has been shown to prevent side reactions, leading to a faster reaction, increased yield, and higher purity of the final NCA monomer. acs.orggoogle.com Some studies, however, have noted that olefin-containing scavengers can sometimes complicate product workup by hindering precipitation. tandfonline.com

Optimized Reaction Conditions for Enhanced Yield and Stereochemical Integrity

Optimizing reaction conditions is crucial for maximizing the yield and purity of γ-Benzyl-L-glutamate NCA while preserving its stereochemical integrity. Key parameters include temperature, solvent, and reaction time.

Phosgenation reactions are often conducted at elevated temperatures, typically between 40°C and 60°C, to facilitate the reaction and the thermal decomposition of diphosgene or triphosgene. rsc.orggoogle.comnih.gov For example, a synthesis using diphosgene and limonene in THF is conducted at 60°C for 2-3 hours. google.comrsc.org Another protocol using triphosgene in ethyl acetate specifies a temperature of 105°C for 2 hours. rsc.org However, it has also been demonstrated that the slight exotherm from mixing the reagents can be sufficient to drive the reaction to completion at ambient temperature, simplifying large-scale production. tandfonline.com

The choice of solvent is also critical. Anhydrous solvents such as tetrahydrofuran (THF) and ethyl acetate are commonly used. rsc.orggoogle.com The solvent choice can influence the solubility of the generated HCl; for instance, mixtures of THF or dioxane with dichloromethane (B109758) (CH2Cl2) have been proposed to reduce HCl solubility compared to pure ethers. nih.gov

Maintaining the stereochemical integrity of the chiral α-carbon is paramount. The synthesis methods described, when properly controlled, are generally reported to produce the NCA without significant racemization. researchgate.net

Table 1: Optimized Reaction Conditions for γ-Benzyl-L-glutamate NCA Synthesis
Phosgene SourceHCl ScavengerSolventTemperature (°C)Reaction Time (h)Reference
DiphosgeneLimoneneTHF602-3 google.comrsc.org
TriphosgeneNone specifiedEthyl Acetate1052 rsc.org
Triphosgeneα-pineneTHF50≥2 scielo.br
TriphosgeneNone specifiedTHF40~2 nih.gov
TriphosgeneMethyloxiraneTHFRoom Temp1.5 pku.edu.cn

Advanced Purification Techniques for 3R-Benzyl-L-glutamate NCA

Achieving the high purity required for controlled ring-opening polymerization necessitates effective purification of the crude NCA monomer. The most common impurities include unreacted amino acid hydrochlorides and N-chloroformyl amino acids. tandfonline.com

The standard and most widely used purification method is repeated recrystallization. tandfonline.com This typically involves dissolving the crude product in a suitable solvent like THF or ethyl acetate, followed by precipitation with a non-solvent such as hexane (B92381) or heptane. rsc.orgrsc.orgtandfonline.com This process is often repeated multiple times to obtain a monomer of sufficient purity. rsc.orgtandfonline.com For instance, a common procedure involves dissolving the crude NCA in THF and inducing precipitation with cold hexane, followed by storage at low temperatures to maximize crystal formation. rsc.orgillinois.edu

Flash column chromatography on silica (B1680970) gel has emerged as a rapid and general alternative to recrystallization. researchgate.netnih.gov This technique is effective at removing a wide range of common impurities and is particularly useful for NCAs that are difficult to crystallize. researchgate.netnih.gov The purified NCA from chromatography can often be used directly for polymerization without further steps. researchgate.net Other purification strategies include simple filtration through diatomaceous earth (celite) to remove insoluble impurities, which has proven effective for large-scale preparations. tandfonline.com Washing the reaction mixture with water and aqueous bicarbonate at 0°C has also been reported as a method to remove HCl and hydrochloride salts, despite the known water sensitivity of NCAs. tandfonline.com

Storage Stability Considerations of this compound Monomer

γ-Benzyl-L-glutamate NCA is sensitive to moisture and can degrade or self-polymerize if not stored correctly. google.com Therefore, proper storage is essential to maintain its purity and reactivity over time.

For long-term stability, the purified NCA should be stored at low temperatures, typically at -20°C or -30°C, under an inert atmosphere such as argon or nitrogen. scielo.brgoogle.comnih.govas-1.co.jpnanosoftpolymers.com It is generally handled as a solid, often in crystalline or powder form. scielo.brillinois.edu While the solid monomer is stable under these conditions for extended periods (e.g., more than 6 months), it is noted to be unstable in solution. nih.govchemicalbook.com Proper drying under vacuum to remove residual solvents and HCl is a critical final step before storage. rsc.orgrsc.org

Mechanistic Insights and Kinetic Studies of 3r Benzyl L Glutamate Nca Ring Opening Polymerization Rop

Normal Amine Mechanism (NAM) in NCA Polymerization

The Normal Amine Mechanism (NAM) is a common pathway for NCA polymerization initiated by nucleophiles, particularly primary amines. illinois.edudcu.ie The process begins with the nucleophilic attack of the primary amine on the C5 carbonyl group of the 3R-Benzyl-L-glutamate NCA monomer. dcu.ienih.gov This ring-opening step forms an unstable carbamic acid intermediate, which subsequently undergoes rapid decarboxylation, releasing a molecule of carbon dioxide. dcu.ienih.gov

The product of this initiation step is an amino-amide, which possesses a new primary amine at its terminus. This newly formed amine end-group then acts as the propagating species, attacking the next NCA monomer in the same fashion. dcu.ie This chain-growth process continues, with the initiator molecule being incorporated into the final polypeptide chain. nih.gov The NAM is favored when using strong nucleophilic initiators. dcu.ie A key characteristic of a well-controlled NAM polymerization is an initiation rate that is faster than or comparable to the propagation rate, which typically results in polypeptides with predictable molecular weights and low polydispersity. dcu.ienih.gov

Activated Monomer Mechanism (AMM) in NCA Polymerization

In contrast to the nucleophile-driven NAM, the Activated Monomer Mechanism (AMM) is initiated by strong, non-nucleophilic bases such as tertiary amines or metal alkoxides. dcu.iemdpi.com In this pathway, the initiator functions as a base, abstracting a proton from the nitrogen atom (N3) of the this compound ring. dcu.ie This deprotonation generates a highly reactive NCA anion.

This "activated monomer" then acts as the nucleophile, attacking the C5 carbonyl of a neutral NCA monomer. dcu.ie The ensuing reaction leads to the formation of a dimer with an N-acylated NCA structure at one end and a regenerated anionic site, which continues the propagation. mpg.de A significant feature of the AMM is that the initiator is not incorporated into the polymer backbone. sciengine.com This mechanism can lead to very rapid polymerization and the formation of high molecular weight polypeptides. dcu.iemdpi.com However, it often results in polymers with broad molecular weight distributions because the initiation rate can be slow relative to the propagation rate. dcu.ie

Co-existence and Interplay of NAM and AMM in Governing Polymerization Pathways

The NAM and AMM are not always mutually exclusive and can coexist, creating a complex polymerization landscape. nih.govresearchgate.net This is particularly evident when using initiators that possess both nucleophilic and basic character, such as secondary amines. dcu.iemdpi.com The dominant pathway is determined by the nucleophilicity-to-basicity (Nu/B⁻) ratio of the initiator. nih.govmdpi.com Secondary amines with a high Nu/B⁻ ratio tend to favor the NAM, whereas those with a low Nu/B⁻ ratio, like dicyclohexylamine (B1670486), can promote polymerization via both the AMM and NAM. nih.govmdpi.comsciengine.com

The interplay between these two mechanisms can be strategically utilized. For instance, initiating the ROP of γ-benzyl-L-glutamate-NCA with a combination of a primary amine (or its ammonium (B1175870) salt) and a catalytic amount of a tertiary amine can significantly accelerate the reaction compared to using the primary amine alone. mpg.dex-mol.com For tertiary amine molar fractions below a certain threshold (e.g., < 0.8 equivalents relative to the primary amine), this acceleration is achieved without compromising the controlled nature of the polymerization. mpg.dex-mol.com This suggests that while the AMM contributes to chain growth, the NAM remains the prevailing mechanism that ensures control over the polymer's final characteristics. mpg.de

Kinetic Analysis of this compound ROP

Kinetic studies are essential for understanding and optimizing the ROP of this compound. They provide quantitative insights into reaction rates, the influence of reactant concentrations, and the evolution of polymer properties over time.

The polymerization of γ-benzyl-L-glutamate NCA, particularly under conditions favoring a controlled mechanism, often demonstrates pseudo-first-order kinetics with respect to monomer consumption. mpg.denih.gov This is typically verified by a linear relationship in a plot of ln([M]₀/[M]ₜ) versus time, where [M]₀ is the initial monomer concentration and [M]ₜ is the monomer concentration at time t. mpg.de Deviations from this linear behavior can indicate more complex mechanisms, such as the co-existence of NAM and AMM or the presence of side reactions. mpg.de In some base-initiated systems, an initial autocatalytic period may be observed before the reaction settles into a first-order rate. researchgate.net

The molar ratio of monomer to initiator ([M]/[I]) is a critical parameter for controlling the molecular weight of the resulting polypeptide in a living or controlled polymerization. researchgate.net For polymerizations of γ-benzyl-L-glutamate NCA that proceed in a controlled manner, the number-average molecular weight (Mₙ) of the polymer increases linearly as the [M]/[I] ratio increases. nih.gov This relationship confirms that each initiator molecule generates one growing polymer chain. Concurrently, these controlled polymerizations maintain narrow molecular weight distributions (Đ), typically below 1.2. nih.govnih.gov

In contrast, for polymerizations dominated by the AMM, such as those initiated with triethylamine, the final molecular weight is often very high and shows little to no correlation with the [M]/[I] ratio. sciengine.com

Table 1: Effect of Monomer-to-Initiator Ratio on the Polymerization of γ-Benzyl-L-glutamate NCA This table presents data from the polymerization of Glu-NCA initiated by N,N-dimethylethanolamine (DMEA) in the presence of a 1,3-Bis-HFAB catalyst, demonstrating a controlled process.

The progression of the ROP of this compound is also a function of reaction time. researchgate.net Typically, monomer conversion increases rapidly in the initial stages of the polymerization and then slows as the concentration of the monomer decreases. sciengine.com In a controlled polymerization, this increase in conversion over time is directly linked to a progressive increase in the degree of polymerization and, consequently, the molecular weight of the polypeptide chains. nih.gov Monitoring the reaction at different time points reveals the evolution of both monomer consumption and polymer chain growth, providing further evidence of the underlying polymerization mechanism. sciengine.com

Table 2: Influence of Reaction Time on the Polymerization of γ-Benzyl-L-glutamate NCA This table shows the progression of monomer conversion and polymer molecular weight over time for the polymerization of BLG NCA initiated by dicyclohexylamine.

Elucidation of Rate-Determining Steps in NCA Polymerization

Effect of N₂ Flow Rate on the Polymerization Rate of BLG-NCA
N₂ Flow Rate (mL/min)Observed Rate Constant (kp.obs) (h⁻¹)Reaction Time to 90% Conversion (h)
0 (in glove box)~0.0214
1000.20~2
2500.38~1

Data derived from studies on n-hexylamine-initiated polymerization of BLG-NCA in DMF at room temperature. nih.gov

Conversely, other detailed mechanistic studies, including those employing density functional theory (DFT) calculations, propose that the initial ring-opening of the NCA monomer is the rate-determining step. pku.edu.cn These studies, while sometimes focused on other NCA monomers like sarcosine-NCA, suggest a generalizable mechanism where the nucleophilic attack and subsequent ring-opening present a higher energy barrier than the decarboxylation step. pku.edu.cn In this model, the elimination of the tetrahedral intermediate formed during the nucleophilic addition is considered the specific rate-determining step. pku.edu.cn

The role of proton transfer in the polymerization process is another critical aspect that is often overlooked but is intimately connected to the rate-determining step. acs.org Proton transfer is essential in both the nucleophilic attack and the decarboxylation stages. acs.orgresearcher.life The efficiency of this proton transfer can be influenced by the presence of catalysts or co-initiators, which can, in turn, affect the energy barriers of the potential rate-determining steps. acs.org

Initiator Systems for Controlled Polymerization of 3r Benzyl L Glutamate Nca

Amine-Based Initiators

Amine-based initiators are widely studied for NCA ROP. The polymerization mechanism can proceed via the normal amine mechanism (NAM) or the activated monomer mechanism (AMM). dcu.iesciengine.com Strong nucleophiles like primary amines favor the NAM, leading to controlled polymerization, while strong bases such as tertiary amines promote the AMM, which is often associated with a loss of control. dcu.ie

Primary Amine Initiated Polymerization for Controlled Chain Growth

Primary amines are effective initiators for the controlled ROP of BLG-NCA, proceeding primarily through the normal amine mechanism (NAM). sciengine.com In this mechanism, the primary amine's nucleophilic attack on the C5 carbonyl of the NCA ring initiates the polymerization. dcu.ie This leads to the formation of a carbamic acid intermediate, which then decarboxylates to generate a new primary amine at the chain end, allowing for propagation. dcu.ie

A key factor for achieving controlled polymerization is a faster initiation rate compared to the propagation rate, which is facilitated by the higher nucleophilicity of the initiating primary amine compared to the growing polymer chain's terminal amine group. dcu.ie This condition helps in achieving polypeptides with low polydispersity indices (PDI). dcu.ie However, side reactions and the presence of impurities can disrupt the living nature of the polymerization. dcu.ie High vacuum techniques have been employed to purify monomers and solvents, leading to the synthesis of well-defined homo- and block-copolypeptides with predictable molecular weights and low PDIs. escholarship.orgillinois.edu

Recent studies have shown that the polymerization rate can be significantly accelerated by performing the reaction under a nitrogen flow, which aids in the removal of CO2 and shifts the equilibrium towards the active amine species, without compromising the controlled nature of the polymerization. nih.gov

Secondary Amine Initiated Polymerization and Mechanism Co-existence

The use of secondary amines as initiators for the ROP of BLG-NCA introduces a scenario where multiple polymerization mechanisms can coexist. nih.gov Secondary amines can act as both nucleophiles, initiating polymerization via the NAM, and as bases, promoting the AMM. nih.gov The balance between these two mechanisms is influenced by the steric hindrance and basicity of the secondary amine. sciengine.com

For instance, less sterically hindered secondary amines like diethylamine (B46881) and di-n-hexylamine have been shown to initiate the polymerization of BLG-NCA primarily through the NAM. sciengine.com In contrast, more sterically hindered secondary amines such as dicyclohexylamine (B1670486) can initiate polymerization through a combination of both NAM and AMM. sciengine.com This co-existence of mechanisms can affect the control over the resulting polymer's molecular weight and dispersity. sciengine.com Research has indicated that for certain secondary amines, it is possible to obtain well-defined polypeptides, suggesting that under specific conditions, the contribution of the AMM can be minimized. sciengine.com

Tertiary Amine Catalyzed Polymerization and Effects on Control

Tertiary amines, being strong bases but poor nucleophiles, primarily catalyze the ROP of BLG-NCA through the activated monomer mechanism (AMM). sciengine.commdpi.com In the AMM, the tertiary amine deprotonates the NCA monomer, creating a highly reactive NCA anion. dcu.ie This anion then attacks another monomer, leading to rapid polymerization. dcu.ie While this method can produce high molecular weight polypeptides in a short time, it generally results in poor control over the polymer's molecular weight and a broad molecular weight distribution (PDI > 2). sciengine.comd-nb.info

However, recent research has explored the use of tertiary amines in combination with primary amine initiators or their salts to achieve a balance between speed and control. mpg.deresearchgate.net In these mixed initiator systems, the tertiary amine can accelerate the polymerization while the primary amine component helps to maintain control through the NAM. mpg.de The level of control is highly dependent on the ratio of the primary to the tertiary amine. mpg.deresearchgate.net For instance, when the molar fraction of the tertiary amine is kept below a certain threshold (e.g., < 0.8 equivalents relative to the primary amine), a significant reduction in reaction time can be achieved without compromising the controlled nature of the polymerization. mpg.deresearchgate.net This suggests a co-existence of NAM and AMM, where NAM is the dominant pathway ensuring control. mpg.de

Ammonium (B1175870) Salt Initiated Polymerization Systems

Ammonium salts have emerged as attractive initiators for the controlled ROP of NCAs because they are more stable and easier to handle than their corresponding primary amines. d-nb.info The proposed mechanism involves an equilibrium between a dormant ammonium chain end and an active amine chain end. d-nb.info This equilibrium is thought to suppress the AMM by protonating any formed NCA anions, thus favoring propagation via the NAM and leading to controlled polymerization. d-nb.info

However, for hydrophobic NCAs like BLG-NCA, the equilibrium can be heavily shifted towards the dormant species, resulting in very slow polymerization. d-nb.info To overcome this, mixed initiator systems composed of a primary ammonium salt and a tertiary amine have been developed. d-nb.info In this system, the tertiary amine acts as a catalyst to shift the dormant-active equilibrium towards the active amine, thereby increasing the polymerization rate. d-nb.info Surprisingly, this combination allows for a controlled polymerization, yielding polypeptides with low dispersities and predictable molecular weights, despite the known tendency of tertiary amines to induce uncontrolled polymerization via the AMM. d-nb.info This controlled process is attributed to a synergistic effect where the NAM remains the dominant mechanism. d-nb.info The rate of polymerization can be tuned by adjusting the ratio of the primary ammonium salt to the tertiary amine. d-nb.info

Initiator SystemPrimary Mechanism(s)Key FindingsReference
Primary Amine (e.g., n-hexylamine)Normal Amine Mechanism (NAM)Allows for controlled chain growth and narrow molecular weight distributions, especially under high purity conditions. dcu.iesciengine.comescholarship.org
Secondary Amine (e.g., dicyclohexylamine)NAM and Activated Monomer Mechanism (AMM) co-existenceThe degree of control depends on the steric hindrance and basicity of the amine. sciengine.comnih.gov
Tertiary Amine (e.g., triethylamine)Activated Monomer Mechanism (AMM)Leads to rapid polymerization but generally poor control over molecular weight and high polydispersity. sciengine.comd-nb.info
Primary Amine/Tertiary Amine MixtureNAM and AMM co-existenceCan achieve accelerated, controlled polymerization when the tertiary amine ratio is optimized. mpg.deresearchgate.net
Primary Ammonium Salt/Tertiary Amine MixturePrimarily NAM with dormant-active equilibriumOffers a controlled polymerization with tunable rates by adjusting the salt-to-amine ratio. d-nb.info

Organometallic Initiators

Organometallic complexes have been developed as highly efficient initiators for the living polymerization of NCAs, offering excellent control over the polymer architecture.

Transition Metal Complexes (e.g., Nickel, Cobalt) for Living Polymerization

Transition metal complexes, particularly those of nickel and cobalt, have been instrumental in achieving the first examples of living ROP of NCAs. dcu.ie Zerovalent nickel complexes, such as (2,2'-bipyridyl)Ni(1,5-cyclooctadiene) (bpyNi(COD)), and cobalt complexes, like (PMe3)4Co, have demonstrated high efficiency and excellent control. dcu.iesciengine.com

The proposed mechanism involves the oxidative addition of the metal to the anhydride (B1165640) bond of the NCA monomer, forming a metallacyclic intermediate. dcu.ie This distinct mechanism avoids the conventional amine-based pathways and their associated side reactions, leading to the synthesis of polypeptides with predictable molecular weights and very low polydispersity indices (PDI < 1.2). dcu.ie This level of control enables the precise synthesis of block copolypeptides. escholarship.orgillinois.edu

A wide range of NCA monomers, including those with functional side chains, have been successfully polymerized in a controlled manner using these cobalt and nickel initiators. escholarship.org However, a significant drawback of this method is the potential for metal contamination in the final polypeptide, which can be a concern for biomedical applications. dcu.iesciengine.com

InitiatorKey FeaturesAdvantagesDisadvantagesReference
(bpy)Ni(COD)Zerovalent Nickel ComplexExcellent control, low PDI, enables block copolymer synthesis.Potential for metal residue in the polymer. dcu.iesciengine.com
(PMe3)4CoZerovalent Cobalt ComplexHigh efficiency, predictable molecular weights, narrow distributions.Metal contamination, non-reactivity with certain N-substituted NCAs. dcu.ieescholarship.org

Advantages for Achieving Low Polydispersity and Predictable Molecular Weights

The ability to produce polypeptides with predictable molecular weights and a narrow molecular weight distribution (low polydispersity, Đ) is a key objective in polymer chemistry, enabling the creation of materials with uniform properties. chinesechemsoc.org Several initiator systems have been developed that offer excellent control over the polymerization of BLG-NCA.

For instance, the use of hexamethyldisilazane (B44280) (HMDS) as an initiator has demonstrated remarkable control over the polymerization of BLG-NCA, yielding PBLG with expected molecular weights and narrow polydispersity indices (PDI = 1.19–1.26). sciengine.com Similarly, employing primary amine hydrochlorides at elevated temperatures can yield block copolymers with narrow polydispersities (PDI < 1.1). dcu.ie Another approach involves using ammonium salts with non-nucleophilic tetrafluoroborate (B81430) anions, which allows for the synthesis of polyglutamates with defined molecular weights and low polydispersity (<1.2). researchgate.netrhhz.net These systems effectively minimize side reactions that can lead to broader molecular weight distributions. escholarship.org

The development of living polymerization techniques for NCAs has been a significant advancement, providing a robust toolkit for synthesizing polypeptide materials with precisely controlled molecular weights and low dispersity. chinesechemsoc.org This control is crucial for applications in drug delivery, tissue engineering, and other biomedical fields where material uniformity is critical. chinesechemsoc.orgsciengine.com

Organocatalytic and Other Advanced Systems

Recent advancements have led to the development of sophisticated organocatalytic and other advanced initiator systems that offer enhanced control and efficiency in the polymerization of BLG-NCA.

Hexamethyldisilazane (HMDS) and 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) Co-catalysis

The combination of hexamethyldisilazane (HMDS) as an initiator and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as a co-catalyst provides a powerful system for the controlled, living polymerization of NCAs. nih.govnih.gov This binary initiator system has been shown to afford a living ROP for pegylated L-glutamate NCAs, resulting in homopolypeptides with controlled molecular weights and low polydispersity. researchgate.net The use of TBD as a co-catalyst can accelerate the polymerization of γ-(4-allyloxylbenzyl)-L-glutamate NCA initiated by HMDS, while still yielding polymers with expected molecular weights and narrow molecular weight distributions. nih.gov

For example, in the polymerization of γ-(4-vinylbenzyl)-L-glutamate NCA, the HMDS/TBD system enabled the synthesis of polypeptides with precisely controlled molecular weights and narrow distributions. nih.gov At a high monomer-to-initiator ratio, the polymerization was significantly faster with the addition of a catalytic amount of TBD and resulted in a narrow molecular weight distribution (Mw/Mn = 1.08). nih.gov This demonstrates the effectiveness of the HMDS/TBD system in achieving rapid and controlled polymerizations. nih.govresearchgate.net

Table 1: Polymerization of γ-(4-vinylbenzyl)-L-glutamate NCA using HMDS and HMDS/TBD Initiator Systems

Entry Initiator System Monomer/Initiator Ratio Polymerization Time (h) Mw/Mn (PDI) Mn (expected, g/mol) Mn (obtained, g/mol)
1 HMDS 50:1 - 2.03 1.22 x 10⁴ 1.87 x 10⁴
2 HMDS/TBD 200:1 20 1.08 4.9 x 10⁴ 4.7 x 10⁴

Data sourced from a study on the controlled polymerization of a functionalized glutamate (B1630785) NCA. nih.gov

Lewis Pair-Mediated Systems (e.g., S-Sn Lewis Pair)

Lewis pair-mediated polymerization has emerged as a novel strategy for the ROP of NCAs. An initiation system based on a sulfur-tin (S-Sn) Lewis pair, specifically trimethylstannyl phenyl sulfide (B99878) (PhS-SnMe3), has shown to be highly effective. pku.edu.cnresearchgate.net This system can generate polypeptides with high molecular weights and low polydispersity in a short amount of time. pku.edu.cnresearchgate.net

The polymerization of BLG-NCA using the PhS-SnMe3 initiator can produce poly(γ-benzyl L-glutamate) (PBLG) with molecular weights up to 6.7 x 10⁵ g·mol⁻¹ in less than 24 hours, with polydispersity values below 1.20. pku.edu.cn The reactivity of this system is influenced by the solvent, with mixed solvent systems of THF and DMF allowing for a balance between rapid polymerization and the achievement of high molecular weights. pku.edu.cn This initiator system also allows for the creation of well-defined block copolymers through the sequential addition of different NCA monomers. pku.edu.cnamazonaws.com

Acid-Accelerated Polymerization (e.g., Acetic Acid)

Contrary to the general understanding that acidic species inhibit NCA polymerization, weaker organic acids like acetic acid have been shown to accelerate the polymerization rate of BLG-NCA. chinesechemsoc.orgchemrxiv.org This acid-assisted polymerization exhibits single-stage kinetics, which differs from conventional methods and results in excellent control over molecular weights. chinesechemsoc.org

The addition of acetic acid can activate the NCA monomer while maintaining sufficient reactivity of the propagating amine chain-end. chemrxiv.org This balance between monomer activation and chain-end reactivity leads to an accelerated and controlled polymerization. chinesechemsoc.org Gel permeation chromatography (GPC) analysis of polymerizations accelerated by various weak acids, including acetic acid, revealed well-defined polypeptides with low dispersity (Đ < 1.2). chinesechemsoc.org The molecular weight of the resulting polypeptides can be controlled by adjusting the monomer-to-initiator ratio, and the molecular weight distribution remains narrow. chemrxiv.org

Table 2: Acetic Acid-Accelerated Polymerization of BLG-NCA

[M]₀/[I]₀/[acid]₀ [M]₀ (M) Time (min) Mn (kDa) Đ (Mw/Mn)
100/1/100 0.1 18 22.5 1.15

Polymerization of BLG-NCA with n-hexylamine as the initiator in the presence of acetic acid. chinesechemsoc.org

Initiator Selectivity and its Influence on Polymerization Control and Resulting Polydispersity

The choice of initiator significantly impacts the control over the polymerization and the polydispersity of the resulting polypeptide. Initiator selectivity determines the polymerization mechanism, which in turn affects the uniformity of the polymer chains.

Primary amines are common initiators that can lead to well-defined polypeptides, but the polymerization can be slow. escholarship.orgnih.gov Secondary amines can initiate polymerization through different mechanisms depending on their nucleophilicity and basicity, which can affect the control over the process. mdpi.com The use of aprotic bases as initiators can lead to very high molecular weight polypeptides, but often with less control over the polymerization. mdpi.com

Advanced initiator systems have been developed to overcome the limitations of traditional initiators. For example, the HMDS/TBD system provides both rapid polymerization and excellent control, leading to low polydispersity. nih.govnih.gov The S-Sn Lewis pair system also allows for fast kinetics and the synthesis of high molecular weight polymers with narrow distributions. pku.edu.cn Acid-accelerated systems offer another avenue for controlled polymerization with the advantage of using readily available organic acids. chinesechemsoc.org

Poly γ Benzyl L Glutamate Pblg Structure, Conformation, and Self Assembly

Secondary Structures of PBLG

The α-helical conformation is a predominant and well-studied secondary structure of PBLG. aip.orgacs.org In this conformation, the polymer backbone is stabilized by intramolecular hydrogen bonds between the carbonyl (C=O) group of one amino acid residue and the amino (N-H) group of the residue four units ahead in the chain. This arrangement results in a rigid, rod-like molecular structure. uni-freiburg.deresearchgate.net

In both solution and the solid state, high-molecular-weight PBLG readily adopts an α-helical structure, particularly in helicogenic solvents like chloroform (B151607), dioxane, and dichloromethane (B109758). aip.orguni-freiburg.de The presence of the α-helix can be identified using various analytical techniques. For instance, in ¹³C NMR spectroscopy, characteristic peaks for the amide C=O and Cα carbons appear at approximately 176 ppm and 57.5 ppm, respectively, confirming the α-helical structure. acs.org Similarly, Fourier-transform infrared (FTIR) spectroscopy reveals an amide I band at around 1652 cm⁻¹, which is indicative of the α-helical conformation. aip.orgscielo.br Raman spectroscopy further corroborates these findings, showing a prominent amide I band at the same wavenumber. aip.org

The stability of the α-helix can be influenced by environmental factors. For example, the addition of a strong helix-disrupting solvent like trifluoroacetic acid (TFA) can induce a transition from an α-helix to a random coil. illinois.edu This transition is a cooperative process, with the sharpness of the transition depending on the polymer's chain length. illinois.edu

Table 1: Spectroscopic Signatures for α-Helical Conformation of PBLG

Spectroscopic Technique Characteristic Signal Reference
¹³C NMR Amide C=O: ~176 ppm, Cα: ~57.5 ppm acs.org
FTIR Amide I band: ~1652 cm⁻¹ aip.orgscielo.br
Raman Spectroscopy Amide I band: ~1652 cm⁻¹ aip.org

While the α-helix is the more common secondary structure for PBLG, it can also adopt a β-sheet conformation under certain conditions. mdpi.comrsc.org This structure consists of extended polypeptide chains linked laterally by intermolecular hydrogen bonds. In some block copolymer systems, such as PBLG-poly(ethylene glycol)-PBLG, β-sheets can form, particularly at lower peptide volume fractions. acs.org

The presence of β-sheets can be detected by FTIR spectroscopy. The amide I peak for a β-sheet conformation appears at a lower wavenumber compared to the α-helix. Specifically, an antiparallel β-sheet structure is indicated by a peak in the range of 1622–1632 cm⁻¹. mdpi.comresearchgate.net In some synthesized PBLG-based materials, the percentage of β-sheet conformation has been calculated to be around 5.12%. mdpi.com The formation of β-sheets can act as physical netpoints, influencing the material's mechanical properties and shape memory behavior. mdpi.com

PBLG exhibits remarkable responsiveness to its environment, undergoing conformational transitions between α-helix, β-sheet, and random coil structures. aip.orgresearchgate.net The choice of solvent is a primary determinant of the adopted conformation. aip.org For instance, high-molecular-weight PBLG exists as an α-helix in solvents like chloroform but transitions to a random coil in dichloroacetic acid. aip.org

The introduction of certain agents can also trigger these transitions. Trifluoroacetic acid (TFA) is a potent agent for inducing a helix-to-coil transition. illinois.edu Even small amounts of TFA can disrupt the clusters of PBLG helices, separating them into individual helices. aip.org Furthermore, in diblock copolymers, the conformation of the PBLG block can be influenced by the other block and the solvent used during nanoparticle formation. For example, the helix sense of PBLG in nanoparticles can invert from right-handed to left-handed depending on the solvent composition. kpi.ua These stimuli-responsive conformational changes are a key area of research for the development of "smart" materials. mdpi.comresearchgate.net

Liquid Crystalline Properties of PBLG

Due to its rigid, rod-like α-helical structure, PBLG can form liquid crystalline (LC) phases in concentrated solutions. tandfonline.comnih.gov This behavior was one of the first observations of liquid crystallinity in a synthetic polymer solution. uni-freiburg.de The formation of these ordered phases is a result of the geometric anisotropy of the PBLG molecules.

PBLG is known to form cholesteric liquid crystalline phases, which are characterized by a helical superstructure of the aligned polymer rods. nih.gov The critical concentration required for the formation of a lyotropic LC phase is dependent on the molecular weight of the PBLG. nih.gov When PBLG is grafted onto nanoparticles, the critical concentration for LC phase formation can be significantly decreased, especially for low molecular weight PBLG. nih.gov

The liquid crystalline properties of PBLG can be influenced by modifications to its side chains. For instance, introducing electron-withdrawing substituents in the para position of the benzyl (B1604629) group can alter the liquid crystal behavior, affecting the equispacings observed in the LC texture. tandfonline.com The ability to form and control liquid crystalline phases is crucial for processing PBLG into highly oriented fibers and films. researchgate.net

Table 2: Equispacings of para-Substituted Poly(γ-benzyl-L-glutamate) Liquid Crystals

Polymer Equispacing (μm) Reference
Poly(γ-benzyl-L-glutamate) 4–6 tandfonline.com
Poly(γ-p-fluoro-benzyl-L-glutamate) 6–8 tandfonline.com
Poly(γ-p-trifluoromethylbenzyl-L-glutamate) 7–9 tandfonline.com
Poly(γ-p-nitrobenzyl-L-glutamate) 11–15 tandfonline.com

Hierarchical Self-Assembly Behaviors of PBLG

The well-defined secondary structure of PBLG serves as a building block for the formation of more complex, hierarchical structures. epfl.chresearchgate.netresearchgate.net This self-assembly process can be directed to create a variety of nanoscale and microscale morphologies.

In block copolymers, the interplay between the microphase separation of the blocks and the intrinsic ordering tendencies of PBLG (like liquid crystal formation and hydrogen bonding) leads to multiple levels of organization. acs.org For example, in PBLG-PEG-PBLG triblock copolymers, the resulting morphology depends on the volume fraction of the peptide block. acs.org

PBLG can also act as a template to direct the assembly of other molecules. For instance, α-helical PBLG has been used as a template to guide the assembly of foldamers, transferring both chiral and dimensional information to the assembling species. ru.nl

Electrospinning is a versatile technique used to produce continuous nanofibers from a polymer solution. aip.orgresearchgate.net PBLG is well-suited for electrospinning due to its ability to form viscous solutions with appropriate chain entanglements. aip.orgmdpi.com The resulting nanofibers have high surface area and can be fabricated into non-woven mats. aip.orgnih.gov

The properties and internal structure of electrospun PBLG nanofibers are highly dependent on the initial spinning solution. researchgate.net When electrospun from an isotropic solution, the α-helices within the nanofibers have an undulating, serpentine-like orientation. researchgate.net In contrast, if the spinning solution is in a biphasic state containing a liquid crystalline phase, the resulting nanofibers exhibit a uniaxially oriented hexagonal lattice of α-helices along the fiber axis. researchgate.net This demonstrates that the ordered structure of the lyotropic solution can be translated into the solid-state nanofibers. researchgate.net

The morphology of the nanofibers, such as their diameter and the presence of beads, can be controlled by adjusting electrospinning parameters like polymer concentration, solvent, and the addition of additives like TFA. aip.org For instance, adding a small amount of TFA can improve the electrospinning process by disrupting intermolecular interactions, leading to the formation of thinner and more uniform nanofibers. aip.org

Table 3: Electrospinning Parameters and Resulting Nanofiber Characteristics

Polymer System Concentration Solvent Additive Resulting Morphology Reference
PBLG 0.2 g/mL 1,2-dichloroethane None Beaded nanofibers aip.org
PBLG 0.3 g/mL 1,2-dichloroethane None Bead-free nanofibers (>5 μm diameter) aip.org
PBLG - Dichloromethane-pyridine (isotropic) None Undulating α-helices researchgate.net
PBLG - Dichloromethane-pyridine (biphasic LC) None Uniaxially oriented α-helices researchgate.net
PBLG/PLA - - - Average diameter 320.3±95.1 nm nih.gov
Pure PLA - - - Average diameter 516.2±163.3 nm nih.gov

Thin Film Crystallization and Macroscopic Pattern Formation

The crystallization of Poly(γ-benzyl L-glutamate) (PBLG) from thin film solutions is a process influenced by various factors, leading to distinct structures and macroscopic patterns. acs.org When crystallization is induced in semidilute thin film solutions, for instance by the addition of a nonsolvent like methanol, large PBLG crystals can be obtained. acs.orguni-freiburg.de Following the drying process, these crystals often exhibit a notable internal domain structure characterized by a zigzag pattern. acs.orgresearchgate.net This pattern consists of parallel stripes that show alternating orientations between adjacent domains. acs.orguni-freiburg.de

Structural analysis using X-ray scattering and electron diffraction has revealed that within these crystalline domains, the PBLG α-helices adopt a pseudohexagonal packing. acs.orgresearchgate.net A key feature of this arrangement is that the axis of the helices is oriented parallel to the substrate plane and also parallel to the direction of the stripes observed in the zigzag pattern. acs.orgresearchgate.netuni-freiburg.de It is theorized that as the crystals form in solution, they exist in a hexagonal columnar liquid crystalline phase. researchgate.netuni-freiburg.de The subsequent evaporation of the solvent (drying) leads to an increase in the lateral packing density of the helices. This densification process is thought to induce a net dilative strain perpendicular to the columns, which in turn causes the formation of the characteristic zigzag patterns as a stress-response. researchgate.net

The specific crystal structures that form in the solid state can vary, with monoclinic, hexagonal, and pseudohexagonal arrangements being identified in PBLG films and bulk samples, depending on the solvent used and the preparation method. acs.orguni-freiburg.de The environment in which the thin film is prepared is crucial; for example, using a controlled chamber flushed with nitrogen or solvent vapor allows for in-situ studies of nucleation and growth. acs.org

Optical anisotropy studies have been employed to further characterize these crystalline films. The birefringence (Δn) of the crystalline domains has been calculated from atomic force microscopy (AFM) measurements of crystal thickness and optical retardation. A reported value for the birefringence of these specific crystals is approximately 0.15 ± 0.04. acs.org This value is notably different from the birefringence (Δn = 0.025) measured in cholesteric liquid crystalline states of PBLG, a difference potentially attributable to the presence of solvent molecules in the liquid crystal measurements which can swell the polymer's side groups. acs.org

Table 1: Characteristics of PBLG Thin Film Crystallization

Feature Description References
Initiation Method Addition of a nonsolvent (e.g., methanol) to a semidilute thin film solution. acs.org, uni-freiburg.de, researchgate.net
Macroscopic Pattern Zigzag pattern composed of parallel stripes with alternating orientations. acs.org, researchgate.net, uni-freiburg.de
Crystal Structure Pseudohexagonal packing of α-helices. acs.org, researchgate.net, uni-freiburg.de
Helix Orientation Parallel to the substrate plane and the direction of the stripes. acs.org, researchgate.net, uni-freiburg.de
Formation Hypothesis Drying of a hexagonal columnar liquid crystalline phase induces strain, causing the zigzag pattern. researchgate.net
Birefringence (Δn) 0.15 ± 0.04 for dried crystals. acs.org

Gel Network Formation and Structural Elucidation

Poly(γ-benzyl-L-glutamate) is well-known for its ability to form thermoreversible physical organogels in various solvents, such as toluene (B28343) and benzyl alcohol. nih.govmdpi.comkpi.ua The formation of these gels is dependent on factors like polymer concentration and molecular weight. nih.govtandfonline.com The underlying structure of these gels is a three-dimensional network composed of PBLG nanofibers. nih.govresearchgate.net This network forms through the branching and rejoining of bundles of these nanofibers. nih.gov

The self-assembly process leading to gelation begins with the aggregation of PBLG molecules. At concentrations well below the critical gelation concentration, the polymers are observed to form spherical aggregates. nih.gov As the concentration increases to the point of gelation, these aggregates evolve into a robust 3D network of nanofibers. nih.govresearchgate.net Electron microscopy studies on dilute PBLG-benzyl alcohol gels have revealed an interconnected fibrillar structure, with individual fibrils having diameters of about 100 Å. kpi.ua

Structural elucidation using techniques like transmission electron microscopy (TEM), atomic force microscopy (AFM), small-angle X-ray scattering (SAXS), and synchrotron powder X-ray diffraction has provided detailed insights into the gel network. nih.govmdpi.comresearchgate.net These studies support a model where the nanofibers are composed of densely packed PBLG α-helices. The proposed self-assembly mechanism involves a distorted hexagonal packing of these helices oriented parallel to the nanofiber axis. nih.govresearchgate.net The gel network is characterized by uniform domains with a length scale on the order of 200 ± 42 nm. nih.govresearchgate.net

The gelation process is thermoreversible, meaning the gel transitions to a solution upon heating and the network reforms upon cooling. nih.govkpi.ua This behavior is attributed to the physical nature of the crosslinks, which are formed by entanglements and associations of the stiff polymer chains rather than permanent chemical bonds. kpi.ua The properties of the gel can be influenced by the polymer architecture. For instance, coil-rod copolymers with a dendritic polyethylene (B3416737) core and multiple PBLG arms can also form thermoreversible gels, although the dendritic topology tends to increase the critical gelation concentration. mdpi.com In such systems, the self-assembled morphology has been described as a twisted flat ribbon. mdpi.com

Table 2: Structural Parameters of PBLG Gels

Parameter Value/Description Technique(s) References
Basic Structural Unit Nanofibers forming a 3D network. TEM, AFM nih.gov, researchgate.net
Nanofiber Composition Densely packed PBLG α-helices. SAXS, XRD nih.gov, researchgate.net
Helix Packing Distorted hexagonal packing, parallel to the nanofiber axis. SAXS, XRD nih.gov, researchgate.net
Domain Length 200 ± 42 nm. Not specified nih.gov, researchgate.net
Fibril Diameter (in BA) ~100 Å (~10 nm). Electron Microscopy kpi.ua
Fractal Dimension (in Toluene) 2.6 - 2.7. Light Scattering tandfonline.com
Correlation Length (in Toluene) 250 - 610 nm. Light Scattering tandfonline.com

Formation of Vesicular Architectures (Peptosomes)

Vesicular nanostructures, often termed "peptosomes," can be formed through the self-assembly of amphiphilic block copolymers containing a PBLG segment. nih.govnih.gov These structures are analogous to polymersomes but are composed of polypeptide units, offering intrinsic biocompatibility. nih.gov Peptosomes typically consist of an aqueous core enclosed by a hydrophobic bilayer membrane, allowing for the simultaneous encapsulation of both hydrophilic and hydrophobic molecules. nih.gov

The formation of these vesicles is driven by the amphiphilic nature of the block copolymers. A common architecture involves a hydrophilic block, such as polyethylene glycol (PEG) or poly(L-glutamate), and a hydrophobic block of PBLG. nih.govnih.gov For example, polybutadiene-block-poly(L-glutamate) and PEG-block-PBLG copolymers have been shown to form peptosomes. nih.govnih.gov The self-assembly process is often induced by methods like single or double emulsion. nih.gov

The morphology of the resulting self-assembled nanostructures is highly dependent on the hydrophilic volume fraction of the copolymer. nih.gov Research has shown that vesicular architectures are favorably formed when the hydrophilic volume fraction is within the range of 25–40%. nih.gov By carefully controlling the synthesis, such as adjusting the feed ratio of γ-benzyl L-glutamate-N-carboxyanhydride (BLG-NCA) during ring-opening polymerization, copolymers with the desired hydrophilic-hydrophobic balance can be achieved. nih.gov

The resulting peptosomes have been characterized by dynamic light scattering, small-angle neutron scattering, and freeze-fracture electron microscopy. nih.gov An interesting feature of some peptosome systems is their stability across different conditions. For instance, vesicles formed from polybutadiene-block-poly(L-glutamate) can maintain their size and morphology even when the peptide block undergoes a pH-induced helix-coil transition. nih.gov This robustness highlights the potential of these polypeptide-based vesicular systems for various applications. nih.govnih.gov

Table 3: Systems Forming PBLG-Based Peptosomes

Copolymer System Hydrophilic Block Hydrophobic Block Key Finding References
Polybutadiene-block-poly(L-glutamate) Poly(L-glutamate) Polybutadiene (functional equivalent) Vesicle morphology is stable during pH-induced helix-coil transition of the peptide block. nih.gov
PEG-block-PBLG Polyethylene glycol (PEG) Poly(γ-benzyl L-glutamate) (PBLG) Vesicle formation is favorable when the hydrophilic (PEG) volume fraction is ~25%. nih.gov

Copolymerization and Functionalization Strategies Involving 3r Benzyl L Glutamate Nca

Block Copolymer Synthesis via Sequential ROP

Sequential ring-opening polymerization is a powerful technique for the synthesis of well-defined block copolymers. However, challenges such as side reactions leading to chain termination and transfer have historically limited the control over molecular weight and the formation of pure block copolymers. illinois.edu Recent advancements have largely overcome these issues, enabling the precise synthesis of various block copolymer structures. illinois.eduescholarship.org

The sequential addition of different NCA monomers allows for the creation of di-block and multi-block copolypeptides. For instance, block copolypeptides of poly(γ-benzyl L-glutamate) (PBLG) have been synthesized with other amino acids like L-alanine, L-leucine, and L-phenylalanine. escholarship.orgcore.ac.uk The living nature of controlled polymerization techniques, such as those initiated by amine hydrochlorides or under high-vacuum conditions, enables the efficient formation of these block structures. escholarship.org Studies have shown that the polymerization of BLG-NCA can be controlled to produce living chains that can then initiate the polymerization of a second NCA monomer, leading to well-defined block copolypeptides. escholarship.org

For example, the synthesis of PBLG-b-poly(L-alanine) and other similar block copolypeptides has been achieved with narrow molecular weight distributions. escholarship.org The properties and self-assembly behavior of these block copolypeptides are influenced by the individual block lengths and the incompatibility between the blocks, leading to the formation of various nanostructures like micelles and vesicles in aqueous media. escholarship.org

Table 1: Examples of Di-block and Multi-block Copolypeptides Synthesized from 3-γ-Benzyl-L-glutamate NCA
CopolymerOther NCA Monomer(s)Synthesis MethodKey FindingsReference
PBLG-b-P(L-alanine)L-alanine NCAAmine-initiated ROP at low temperatureDemonstrated controlled polymerization and block copolymer formation. escholarship.org
PBLG-b-P(L-leucine)L-leucine NCAAmine-initiated ROPResulting copolymers showed block-like rather than random sequences. core.ac.uk core.ac.uk
PBLG-b-P(L-phenylalanine)L-phenylalanine NCAAmine-initiated ROPThe reactivity ratios indicated a tendency towards block copolymer formation. core.ac.uk core.ac.uk
PGlu(OtBu)-b-PBG-b-PGlu(OtBu)γ-tert-butyl L-glutamate NCARing-opening polymerizationSynthesized as side chains for creating arborescent graft copolymers. researchgate.net researchgate.net

Hybrid block copolymers, which combine a polypeptide block with a non-peptidic polymer, have gained significant interest. These materials merge the biological functions of polypeptides with the properties of synthetic polymers or polysaccharides.

Polypeptide-Synthetic Polymer Hybrids: The combination of controlled radical polymerization techniques, like nitroxide-mediated polymerization (NMP), with NCA ROP has enabled the synthesis of well-defined amphiphilic hybrid block copolymers. mdpi.comresearchgate.net For example, a bifunctional initiator can be used to first synthesize a synthetic polymer block, such as polystyrene or poly(n-butyl acrylate), which then acts as a macroinitiator for the ROP of BLG-NCA. mdpi.comresearchgate.net This approach yields block copolymers with low dispersities. mdpi.comresearchgate.net Another strategy involves the "grafting from" method, where a polypeptide macroinitiator is used to initiate the polymerization of a synthetic monomer. researchgate.net For instance, PBLG-b-poly(ethylene glycol) (PBLG-b-PEG) diblock copolymers have been synthesized by reacting isocyanate end-capped PEG with living PBLG chains. illinois.edu Similarly, triblock copolymers like poly(γ-benzyl-l-glutamic acid)-b-poly(ethylene oxide)-b-poly(epsilon-caprolactone) (PBLG-PEO-PCL) have been synthesized through a multi-step process involving sequential ROP. nih.gov

Polypeptide-Polysaccharide Hybrids: Hybrid copolymers of polypeptides and polysaccharides can be created through coupling reactions. For example, dextran (B179266) has been functionalized with a propargyl group, while PBLG has been synthesized with a terminal azide (B81097) group. The two blocks are then joined using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. nih.gov This modular approach allows for the combination of the biocompatibility and biodegradability of polysaccharides with the self-assembly properties of polypeptides.

Table 2: Examples of Hybrid Block Copolymers Involving 3-γ-Benzyl-L-glutamate NCA
Hybrid CopolymerNon-Peptide BlockSynthesis StrategyKey FeaturesReference
PBLG-b-PEGPoly(ethylene glycol)End-capping of living PBLG with isocyanate-terminated PEGAmphiphilic, self-assembles into various nanostructures. illinois.eduacs.org illinois.eduacs.orgnih.gov
PBLG-PEO-PCLPoly(ethylene oxide)-b-poly(ε-caprolactone)ROP of BLG-NCA from an amine-terminated PEO-PCL macroinitiator. nih.govNovel triblock architecture with potential for biomedical applications. nih.gov
PBLG-b-PolystyrenePolystyreneCombination of NMP and NCA ROP using a bifunctional initiator. mdpi.comresearchgate.netWell-defined amphiphilic block copolymers with low dispersity. mdpi.comresearchgate.net mdpi.comresearchgate.net
PBLG-grafted CopolyestersPoly(globalide-r-pentadecalactone)ROP of BLG-NCA from an amine-functionalized copolyester. mdpi.comForms nanoparticles or micelles depending on the grafting density and deprotection of benzyl (B1604629) groups. mdpi.com mdpi.com

Random Copolymerization Approaches

Random copolymerization of BLG-NCA with other amino acid NCAs offers a method to fine-tune the properties of the resulting polypeptide. The reactivity ratios of the comonomers play a crucial role in determining the final copolymer composition and sequence distribution. core.ac.uk For example, studies on the copolymerization of BLG-NCA with L-leucine NCA, L-alanine NCA, and L-phenylalanine NCA have shown that BLG-NCA is generally more reactive, leading to copolymers that are more block-like than truly random, especially at low conversions. core.ac.uk

More recently, N-heterocyclic carbene (NHC) catalysts have been employed for the random copolymerization of BLG-NCA with other NCAs, such as L-alanine NCA. mdpi.com This method can achieve high monomer conversions in short timeframes and produce copolypeptides with random repeating units. mdpi.com The resulting copolymer composition is often close to the monomer feed ratio, indicating a similar reactivity of the comonomers under these catalytic conditions. mdpi.com

Side-Chain Functionalization Strategies

Introducing functional groups into the side chains of polypeptides is essential for creating materials with tailored properties for applications in drug delivery, tissue engineering, and diagnostics. This can be achieved either by polymerizing modified NCA monomers or by post-polymerization modification of a pre-formed polypeptide. mdpi.com

This strategy involves the synthesis and polymerization of NCA monomers that already contain a desired functional group or a reactive handle for further modification. A variety of functional NCAs have been developed, including those with alkyne, alkene, or halogenated side chains. nih.govmdpi.com For example, γ-propargyl-L-glutamate NCA can be polymerized to yield a polypeptide with pendant alkyne groups, which are readily available for subsequent click chemistry reactions. mdpi.comchinesechemsoc.org Similarly, alkene-containing glutamate (B1630785) NCAs, such as γ-allyl-L-glutamate NCA, have been synthesized and polymerized. acs.org This approach allows for the direct incorporation of reactive sites along the polypeptide backbone. mdpi.com

Post-polymerization modification is a versatile approach that allows for the functionalization of a parent polymer, such as PBLG, with a wide range of molecules. mdpi.com This method avoids potential complications that might arise from the direct polymerization of highly functionalized or sensitive monomers.

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used click reaction for polypeptide modification. mdpi.comwiley-vch.de Polypeptides containing either azide or alkyne groups can be readily functionalized. For instance, poly(γ-(4-propargyloxybenzyl)-L-glutamic acid), synthesized from the corresponding NCA, can be efficiently modified with various azide-containing molecules. mdpi.com This allows for the introduction of diverse functionalities, such as amines or guanidinium (B1211019) groups, with high conjugation efficiencies. mdpi.com

Graft Copolymer Synthesis from 3R-Benzyl-L-glutamate NCA

The ring-opening polymerization (ROP) of γ-benzyl L-glutamate N-carboxyanhydride (BLG-NCA) is a versatile method for creating polypeptide-based graft copolymers with complex and tailored architectures. These materials combine the properties of a synthetic polymer backbone with the unique secondary structures (e.g., α-helix) of poly(γ-benzyl L-glutamate) (PBLG), leading to applications in areas like drug delivery and advanced materials. upc.edunih.gov Graft copolymers are typically synthesized via three main strategies: "grafting-from," "grafting-to," and "grafting-through."

The "grafting-from" approach involves initiating the ROP of BLG-NCA directly from functional groups located on a macroinitiator backbone. tandfonline.comacs.org In the "grafting-to" method, pre-synthesized PBLG chains are attached to a functionalized polymer backbone. nih.govacs.org The "grafting-through" technique involves the copolymerization of a monomer with a macromonomer that has a polymerizable group at one end. Each strategy offers distinct control over the final copolymer structure, such as grafting density and side-chain length.

"Grafting-From" Strategies

In the "grafting-from" or "grafting-by-initiation" method, a polymer backbone containing initiating sites, typically primary amine groups, is used to start the polymerization of BLG-NCA. upc.edutandfonline.com This technique allows for the growth of high-density grafts, as the small monomer can more easily access the initiating sites along the backbone compared to the attachment of bulky, pre-formed polymer chains.

Researchers have successfully grafted PBLG from various macroinitiators. For instance, PBLG has been grafted onto aminopropylcellulose and poly(aminomethylphenylene arylene ether) backbones. tandfonline.com In these studies, primary amine groups on the macroinitiator initiated the BLG-NCA polymerization, achieving high grafting efficiencies (>80%) under homogeneous conditions in anhydrous tetrahydrofuran (B95107) (THF). tandfonline.com The conformation of the grafted polypeptide chains was found to progress from a random coil to a β-pleated sheet and finally to an α-helix as the chain length increased. tandfonline.com

Another example involves the in situ ROP of BLG-NCA on mesoporous hydroxyapatite (B223615) (MHA) to create biodegradable microcarriers for bone tissue engineering. rsc.org The amount of grafted PBLG could be controlled by adjusting the feed ratio of MHA to BLG-NCA, with graft amounts ranging from 11 wt% to 50 wt%. rsc.org Similarly, PBLG has been grafted from the surface of silicon wafers and quartz slides pre-treated with (γ-aminopropyl)triethoxysilane (APS), confirming the formation of α-helical polypeptide layers. acs.org

More complex hybrid materials have also been developed. Copolymacrolactones were aminofunctionalized and used as macroinitiators for the ROP of BLG-NCA. mdpi.com This approach yielded graft copolymers that, after deprotection of the benzyl groups, became negatively charged and could self-assemble into nanoparticles or micelles in aqueous solutions, showing potential as drug delivery systems. mdpi.comupc.edu

Backbone (Macroinitiator)Grafted ChainInitiating GroupKey FindingsReference(s)
AminopropylcellulosePoly(γ-benzyl L-glutamate)Primary Amine (-NH₂)Heterogeneous grafting resulted in a nonrandom distribution of polypeptide grafts. tandfonline.com
Poly(aminomethylphenylene arylene ether)Poly(γ-benzyl L-glutamate)Primary Amine (-NH₂)High grafting efficiencies (>80%) were achieved in homogeneous conditions. tandfonline.com
Mesoporous Hydroxyapatite (MHA)Poly(γ-benzyl L-glutamate)Amine groups on MHAGraft amounts could be controlled from 11% to 50% by adjusting the monomer-to-initiator ratio. rsc.org
Aminofunctionalized P(Gl-r-PDL)Poly(γ-benzyl L-glutamate)Primary Amine (-NH₂)Produced neutral graft copolymers that could be converted to charged, self-assembling structures. mdpi.com
(γ-aminopropyl)triethoxysilane (APS) treated Silicon/QuartzPoly(γ-benzyl L-glutamate)Primary Amine (-NH₂)Formed pure α-helix polypeptide layers with thicknesses up to 400 Å. acs.org

"Grafting-To" Strategies

The "grafting-to" approach involves the coupling of well-defined, end-functionalized PBLG chains to a polymer backbone. This method provides excellent control over the molecular weight and dispersity of the grafted side chains, as they are synthesized and characterized prior to the grafting reaction. However, steric hindrance can limit the grafting efficiency, especially for high-density grafting or long side chains. nih.gov

A prominent example is the synthesis of arborescent or dendrigraft copolymers. uwaterloo.canih.gov These highly branched structures are created through successive cycles of grafting linear PBLG chains onto a PBLG backbone. The process starts by partially cleaving the benzyl ester groups on a linear PBLG to create carboxylic acid functionalities. Subsequently, amine-terminated linear PBLG side chains are coupled to these sites using standard peptide coupling techniques, yielding a generation zero (G0) comb-branched polymer. uwaterloo.ca By repeating the deprotection and grafting steps, higher generations (G1-G3) with molecular weights exceeding 1,000,000 g/mol and narrow molecular weight distributions (Mw/Mn ≤ 1.06) can be achieved. uwaterloo.ca

To overcome the limitations of traditional coupling, "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has been employed for highly efficient "grafting-to" reactions. nih.govnih.gov Researchers synthesized a poly(γ-propargyl L-glutamate) (PPLG) backbone via ROP of the corresponding NCA monomer. The stable α-helical structure of the PPLG backbone forces the alkyne-terminated side chains to protrude outwards, making them highly accessible for coupling with azide-terminated molecules or polymers. nih.gov This strategy achieved near-quantitative grafting efficiencies for attaching poly(ethylene glycol) (PEG) chains, a significant improvement over previous methods that reported efficiencies of only 36-48%. nih.gov This approach has also been used to graft azide-terminated polyglycidol or PEO onto alkyne-functionalized arborescent PBG cores to create amphiphilic unimolecular micelles. nih.gov

Another study reported the synthesis of PBLG-g-polytetrahydrofuran (PBLG-g-PTHF) graft copolymers. acs.org In this case, living cationic PTHF chains were terminated with amine functional groups along a PBLG backbone. This method achieved a grafting efficiency close to 100%, and the grafting density could be controlled by adjusting the molar ratio of living PTHF chains to the functional groups on the PBLG. acs.org

BackboneGrafted ChainCoupling ChemistryKey FindingsReference(s)
Poly(γ-glutamic acid) (from PBLG)Poly(γ-benzyl L-glutamate)Peptide CouplingSynthesis of arborescent (dendrigraft) PBG up to generation G3 with Mₙ > 10⁶ g/mol and Mₙ/Mₙ ≤ 1.06. uwaterloo.ca
Poly(γ-propargyl L-glutamate)Poly(ethylene glycol)-azideCuAAC "Click" ChemistryNear 100% grafting efficiency due to the rigid α-helical backbone increasing side-chain accessibility. nih.gov
Alkyne-functionalized arborescent PBGAzide-terminated PEO/PolyglycidolCuAAC "Click" ChemistryEfficient method to create amphiphilic copolymers; chain-end grafting favored unimolecular micelle formation. nih.gov
Poly(γ-benzyl L-glutamate)Polytetrahydrofuran (PTHF)Living Cationic TerminationGrafting efficiency approached 100%; grafting density was tunable. The α-helical content of PBLG decreased with increasing graft density. acs.org

Synthesis of Block Copolymers via ROP

While distinct from graft copolymers, block copolymers are closely related structures also synthesized from BLG-NCA, often serving as precursors or comparative materials. The ROP of BLG-NCA can be initiated by amine-terminated polymers, which act as macroinitiators to form A-B or A-B-A type block copolymers.

For example, novel triblock copolymers of PBLG-b-PTHF-b-PBLG were synthesized by using bis(3-aminopropyl) terminated PTHF to initiate the ROP of BLG-NCA. worldscientific.com Similarly, diblock copolymers of PEG and PBLG were created using an amine-terminated PEG macroinitiator (PEG-NH₂). doi.org These amphiphilic block copolymers self-assemble in aqueous solutions to form micelles that can encapsulate hydrophobic drugs. doi.org The synthesis of these well-defined block structures relies on the living nature of the NCA polymerization initiated by primary amines, allowing for control over block length and low polydispersity. upc.eduresearchgate.net

MacroinitiatorSecond BlockCopolymer ArchitectureKey FindingsReference(s)
Bis(3-aminopropyl) terminated PTHFPoly(γ-benzyl L-glutamate)A-B-A Triblock (PBLG-b-PTHF-b-PBLG)Resulted in well-defined block copolymers with narrow molecular weight distributions. worldscientific.com
Amine-terminated PEG (PEG-NH₂)Poly(γ-benzyl L-glutamate)A-B Diblock (PEG-b-PBLG)Formed self-assembling, spherical micelles in aqueous media for potential drug delivery. doi.org

Advanced Polymerization Techniques and Process Optimization for 3r Benzyl L Glutamate Nca

Development of Highly Controlled and Living Polymerization Conditions

The synthesis of polypeptides with predictable molecular weights and narrow molecular weight distributions (low dispersity, Đ) hinges on establishing highly controlled and living polymerization conditions. For 3R-Benzyl-L-glutamate NCA, this is primarily achieved through the ring-opening polymerization (ROP) initiated by various systems that suppress unwanted side reactions.

Primary amine initiators are commonly used, operating via the "normal amine mechanism" (NAM). nih.gov Under this mechanism, the initiator amine attacks the carbonyl group of the NCA, leading to the formation of a growing polymer chain with a terminal amine group that continues to propagate. nih.gov The living nature of this process allows for the synthesis of block copolymers through sequential monomer addition. researchgate.net For instance, a poly(γ-benzyl-L-glutamate) with an azide (B81097) functional group (PBLG-N3) was synthesized with a controlled degree of polymerization and low dispersity (Đ = 1.1) using an amine initiator. researchgate.net

To further enhance control and minimize termination events, several strategies have been developed:

Amine Hydrochloride Salts: Using primary ammonium (B1175870) salts, such as n-butylamine hydrochloride, as initiators establishes a reversible equilibrium between a dormant hydrochloride salt state and an active primary-amino state at the chain end. researchgate.net This equilibrium slows down the reaction but provides excellent control, a strategy analogous to reversible activation-deactivation methods in other living polymerizations. researchgate.net

High-Purity Reagents and Conditions: The use of high-purity chemicals and high-vacuum techniques is a crucial strategy for achieving controlled ROP of NCAs, leading to high molecular weight polymers with low polydispersities. sciengine.com

Hexamethyldisilazane (B44280) (HMDS): HMDS has been identified as an excellent initiator for the controlled ROP of BLG-NCA, yielding polypeptides with low polydispersity (Đ = 1.19–1.26). sciengine.compku.edu.cn

These methods ensure that the polymerization proceeds with minimal chain-transfer and termination reactions, which is essential for creating complex and well-defined polypeptide architectures.

Optimization of Reaction Parameters for Enhanced Polymerization Efficiency

Solvent Effects on Polymerization Rate and Control (e.g., Dichloromethane (B109758), Dioxane, THF/DMF Mixtures)

The choice of solvent significantly impacts the polymerization of BLG-NCA, influencing solubility, reaction rate, and the secondary structure of the growing polypeptide chain. BLG-NCA is soluble in various organic solvents, including dichloromethane (DCM), N,N-dimethylformamide (DMF), and 1,4-dioxane (B91453). sciengine.comcymitquimica.com

N,N-Dimethylformamide (DMF): DMF is a common solvent for NCA polymerization. nih.gov It effectively dissolves both the monomer and the resulting polymer. Polymerizations initiated with benzylamine (B48309) or mPEG-NH2 in DMF proceed efficiently. nih.gov

1,4-Dioxane: Studies using dicyclohexylamine (B1670486) as an initiator in 1,4-dioxane have shown that monomer conversion increases with reaction time, reaching approximately 90% at 12 °C after 72 hours. sciengine.com

Dichloromethane (DCM): DCM is a solvent with low polarity and weak hydrogen-bonding ability. acs.org It is particularly important in "Cooperative Covalent Polymerization" (see section 7.5), where the solvent's properties facilitate a coil-to-helix transition that accelerates the reaction. acs.org

Tetrahydrofuran (B95107) (THF): THF is also used, though in some cases, it has resulted in lower yields compared to solvents like DCM or chloroform (B151607) for certain NCA polymerizations. pku.edu.cn

SolventInitiatorConditionsConversion/ResultCitation
DMF Benzylamine, mPEG-NH2Room TemperatureSynthesis of various PBLG derivatives. nih.gov
1,4-Dioxane Dicyclohexylamine12 °C, 72 h~90% conversion. sciengine.com
DCM n-hexylamineRoom TemperatureEnables Cooperative Covalent Polymerization. acs.org
Chloroform n-hexylamine50 °C, 1 weekYield: 95%. scielo.br

Temperature and Pressure Optimization for ROP Efficiency and Minimizing Side Reactions

Temperature and pressure are critical parameters for controlling the ROP of BLG-NCA, directly affecting the reaction rate and the prevalence of side reactions.

Temperature: Lowering the reaction temperature is a widely used strategy to suppress side reactions and enhance control. researchgate.net

At room temperature, side reactions such as the nucleophilic attack of the benzyl (B1604629) ester protecting group by the terminal amine can occur. researchgate.net

Increasing the temperature can lead to a decrease in monomer conversion and an increase in side reactions, such as the formation of succinimide (B58015) units that terminate chain growth. sciengine.com

Conducting the polymerization at 0 °C is an effective means to achieve a more controlled ROP, making it suitable for synthesizing block copolymers. researchgate.netmdpi.com

Pressure: Applying a vacuum or a constant flow of inert gas can significantly accelerate the polymerization rate. This effect is attributed to the efficient removal of the carbon dioxide (CO2) byproduct generated during the ring-opening process. nih.govresearchgate.net

For BLG-NCA, applying a lower pressure (e.g., 1 × 10⁻⁵ bar) results in a considerably faster polymerization compared to atmospheric pressure. researchgate.netrsc.org

The removal of CO2 shifts the equilibrium from the dormant carbamic acid at the chain end towards the active nucleophilic amino terminus, thus promoting polymerization. nih.gov A study demonstrated that under a nitrogen flow, a BLG-NCA polymerization reached 90% conversion in 2 hours, compared to 14 hours in a sealed glove box. nih.gov

ParameterConditionEffect on BLG-NCA PolymerizationCitation
Temperature Decreased to 0 °CReduces side reactions, enhances control. researchgate.netmdpi.com
Temperature Increased from 12 to 40 °CDecreased monomer conversion from ~90% to ~80%. sciengine.com
Pressure Lowered to 1 × 10⁻⁵ barConsiderably faster polymerization rate. researchgate.netrsc.org
Gas Flow N2 Flow (250 mL/min)Rate constant increases significantly vs. no flow. nih.gov

Surface-Initiated Ring-Opening Polymerization (SI-ROP) of this compound

Surface-initiated ring-opening polymerization (SI-ROP) is a powerful technique for grafting polypeptide chains directly onto material surfaces, creating organic-inorganic hybrid materials with tailored properties. For BLG-NCA, this is typically achieved by immobilizing primary amine initiators on a substrate.

One approach involves modifying silicon wafers with (γ-aminopropyl)triethoxysilane (APS) to introduce primary amine groups. acs.org These surface-bound amines then initiate the ROP of BLG-NCA, resulting in a dense layer of poly(γ-benzyl-L-glutamate) (PBLG) chains grafted onto the wafer. acs.org This method is controlled enough to allow for the subsequent growth of a second block, creating surface-grafted block copolypeptides. acs.org

Similarly, this technique has been applied to nanoparticles. Hydroxyapatite (B223615) (HA) nanoparticles, after being treated with APS, can initiate the ROP of BLG-NCA from their surface. nih.gov This process yields PBLG-grafted HA nanoparticles (PBLG-g-HA) where the polymer shell enhances colloidal stability and can improve biocompatibility, such as cell adhesion. nih.gov The amount of PBLG grafted onto the HA surface can be controlled, with grafting amounts ranging from 12.1% to 43.1% reported. nih.gov

Rapid and Superfast NCA Polymerization Methodologies

While controlled polymerization is often slow, recent research has focused on developing methods to dramatically accelerate the ROP of NCAs without sacrificing control.

One of the most straightforward methods is the removal of CO2 via a continuous flow of an inert gas like nitrogen, as detailed in section 7.2.2. nih.gov This glovebox-free strategy can reduce polymerization times from many hours or days to just a few hours while maintaining the living characteristics of the polymerization. nih.govmdpi.com

More advanced methods have achieved even greater rate enhancements:

Acid-Catalyzed Polymerization: The addition of a carboxylic acid, such as acetic acid, can accelerate the ROP of BLG-NCA in DCM up to 50 times. researchgate.net This method allows for the synthesis of high molecular weight polypeptides with exceptionally narrow dispersity (Đ < 1.02). researchgate.net

Lithium Hexamethyldisilazide (LiHMDS) Initiation: LiHMDS has been used to initiate what is described as "superfast" NCA polymerization. researchgate.net

Cooperative Polymerization: As discussed in the next section, the self-assembly of growing chains into α-helices can create a local environment that cooperatively accelerates polymerization, leading to superfast rates. researchgate.netacs.org

Cooperative Covalent Polymerization Mechanisms

A novel and highly efficient mechanism, termed cooperative covalent polymerization (CCP), has been discovered for NCA ROP in solvents of low polarity and weak hydrogen-bonding ability, such as DCM. acs.org This mechanism is characterized by two-stage polymerization kinetics.

The polymerization of BLG-NCA initiated by a primary amine in DCM begins with a slow initiation and oligomerization phase. acs.org During this stage, the growing polypeptide chains exist as random coils. Once a critical chain length is reached (typically a degree of polymerization of 7-10), the oligopeptide undergoes a coil-to-helix transition, forming a stable α-helical secondary structure. acs.org

This structural transition is the key to the cooperative effect. The α-helix acts as a rigid scaffold, creating a favorable local environment that significantly accelerates the subsequent propagation steps. This leads to a dramatic increase in the polymerization rate. At high monomer concentrations, CCP can be completed in minutes, rivaling the speed of less controlled polymerization methods. acs.org This phenomenon offers a powerful route to the efficient synthesis of well-defined, high molecular weight polypeptides under mild conditions. acs.org

Characterization and Analytical Techniques for 3r Benzyl L Glutamate Nca and Poly γ Benzyl L Glutamate

Spectroscopic Characterization

Spectroscopic methods are indispensable for probing the chemical structure and conformation of both the monomer and the polymer.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for the structural elucidation of 3R-Benzyl-L-glutamate NCA and for confirming the successful polymerization to PBLG.

This compound: The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different protons in the molecule. rsc.orgresearchgate.netresearchgate.netfrontiersin.org In a deuterated solvent like DMSO-d6, characteristic peaks are observed for the methylene (B1212753) protons of the glutamate (B1630785) backbone, the benzyl (B1604629) methylene protons, the aromatic protons of the benzyl group, and the NH proton of the NCA ring. rsc.org For instance, a typical ¹H NMR spectrum in DMSO-d6 shows a multiplet around 2.02 ppm for the γ-CH₂ group, another multiplet around 2.49 ppm for the β-CH₂ group, a signal around 4.48 ppm for the α-CH proton, a singlet at 5.11 ppm for the benzyl CH₂ protons, a multiplet around 7.37 ppm for the aromatic protons, and a singlet at 9.11 ppm for the NH proton. rsc.org The high purity of the synthesized NCA monomer can be confirmed by the absence of extraneous peaks in the spectrum. frontiersin.org

The ¹³C NMR spectrum further corroborates the structure of the NCA monomer. In DMSO-d6, characteristic signals appear for the different carbon atoms, including those of the methylene groups, the α-carbon, the benzyl methylene carbon, the aromatic carbons, and the carbonyl carbons of the NCA ring and the ester group. rsc.org

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d6 rsc.org

Assignment¹H NMR (ppm)¹³C NMR (ppm)
γ-CH₂2.02 (m)26.41
β-CH₂2.49 (m)29.07
α-CH4.48 (ddd)56.19
Benzyl CH₂5.11 (s)65.70
Aromatic CH7.37 (m)127.97, 128.04, 128.43
Aromatic C-136.00
NCA C=O-151.84, 171.30
Ester C=O-171.68
NH9.11 (s)-

s: singlet, m: multiplet, ddd: doublet of doublets of doublets

Poly(γ-Benzyl-L-glutamate) (PBLG): Upon polymerization, the characteristic signals of the NCA ring disappear from the NMR spectra, and new signals corresponding to the polypeptide backbone emerge. mdpi.com In a solvent like trifluoroacetic acid-d (TFA-d), the ¹H NMR spectrum of PBLG shows characteristic resonances for the benzyl methylene protons (around 4.9 ppm), the phenyl protons of the benzyl group (around 7.0 ppm), and the α-CH group of the polymer backbone (around 4.4 ppm). mdpi.com The temperature dependence of the NMR spectra in mixed solvents like trifluoroacetic acid and deuterochloroform can be used to study the helix-coil transition of the polymer. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Monomer Conversion and Polymer Conformation Analysis

FTIR spectroscopy is a versatile technique used to monitor the ring-opening polymerization of this compound and to analyze the secondary structure of the resulting PBLG.

Monomer Conversion: The polymerization of the NCA monomer can be followed by observing the disappearance of the characteristic anhydride (B1165640) peaks in the FTIR spectrum. nih.gov The NCA monomer exhibits strong absorption bands corresponding to the carbonyl groups of the anhydride ring, typically around 1772 cm⁻¹ and 1800 cm⁻¹. researchgate.net The consumption of the monomer during polymerization is indicated by the decrease in the intensity of these peaks. nih.gov

Polymer Conformation: The secondary structure of PBLG, whether it adopts an α-helical or β-sheet conformation, can be determined by analyzing the amide I and amide II bands in the FTIR spectrum. mdpi.comnih.gov The amide I band, arising from the C=O stretching vibration of the peptide backbone, appears at different wavenumbers depending on the conformation. For an α-helical structure, the amide I band is typically observed around 1650-1653 cm⁻¹, while for a β-sheet structure, it appears around 1630 cm⁻¹. nih.gov The amide II band, which results from N-H bending and C-N stretching vibrations, is found around 1546-1548 cm⁻¹ for the α-helix and 1530 cm⁻¹ for the β-sheet. nih.gov Therefore, by examining the positions of these bands, the predominant secondary structure of the PBLG can be identified. mdpi.comnih.gov For instance, PBLG samples showing bands at 1653 cm⁻¹ and 1548 cm⁻¹ are concluded to be in an α-helical conformation. nih.gov

Interactive Data Table: Characteristic FTIR Bands for PBLG Secondary Structures nih.gov

ConformationAmide I (cm⁻¹)Amide II (cm⁻¹)
α-Helix1650 - 16531546 - 1548
β-Sheet16301530

Raman Spectroscopy for Structural Elucidation

Raman spectroscopy provides complementary information to FTIR for the structural analysis of PBLG. It is particularly useful for studying the vibrational modes of the polypeptide backbone and side chains. nih.gov The Raman spectrum of PBLG can be used to identify the characteristic amide bands and other vibrations that are sensitive to the polymer's conformation. rsc.org For example, overlaying the Raman spectra of linear PBLG and a crosslinked PBLG polyHIPE can reveal information about the crosslinking structure. rsc.org

Circular Dichroism (CD) Spectroscopy for Secondary Structure Quantification

Circular dichroism (CD) spectroscopy is a highly sensitive technique for determining the secondary structure of polypeptides in solution. The differential absorption of left and right circularly polarized light by the chiral polypeptide backbone provides a characteristic CD spectrum for different conformations. The CD spectrum of PBLG in the far-UV region (typically 190-250 nm) can be used to quantify the percentages of α-helix, β-sheet, and random coil structures. nih.gov A right-handed α-helical conformation, which is common for PBLG, exhibits a characteristic CD spectrum with negative bands around 222 nm and 208 nm, and a positive band around 195 nm. nih.gov

Chromatographic and Molecular Weight Analysis

Chromatographic techniques are essential for determining the molecular weight and molecular weight distribution (polydispersity) of the synthesized PBLG.

Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC)

GPC, also known as SEC, is the primary method for analyzing the molecular weight and polydispersity index (PDI) of PBLG. nih.govnih.govlcms.cz The technique separates polymer molecules based on their hydrodynamic volume in solution. By using a calibrated system, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn) of the polymer can be determined. nih.gov For PBLG, GPC is often performed in solvents like N,N-dimethylformamide (DMF) with the addition of salts like LiBr to prevent aggregation. nih.gov The use of a multi-angle laser light scattering (MALLS) detector in conjunction with a refractive index (RI) detector allows for the determination of absolute molecular weights without the need for column calibration with polymer standards. nih.gov The ring-opening polymerization of BLG-NCA can be controlled to produce PBLG with a narrow molecular weight distribution, as indicated by a low PDI value (e.g., around 1.1). nih.govnih.gov

Interactive Data Table: Example of GPC/SEC Analysis of PBLG nih.gov

SampleMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
PBLG Sample 16,5007,3451.13
PBLG Sample 297,000150,3501.55
Ideal PBLGVariesVaries~1.1

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF-MS)

MALDI-ToF-MS is a powerful technique for the detailed structural analysis of Poly(γ-Benzyl-L-glutamate) (PBLG). It provides direct evidence of the polymer's molecular weight, polydispersity, and end-group structures, which are critical for confirming the success of the ring-opening polymerization of the γ-Benzyl-L-glutamate NCA (BLG-NCA) monomer. researchgate.net

Research findings have demonstrated that MALDI-ToF-MS can confirm the incorporation of initiators into the polymer chain. researchgate.net For instance, when butylamine (B146782) is used as an initiator, it is detected at one terminal of the poly(BLG), with an amino group at the other terminal. researchgate.net This level of detail is crucial for creating well-defined block copolypeptides. researchgate.net The technique is sensitive enough to show that side reactions during polymerization can be significantly minimized by controlling reaction conditions, such as temperature. researchgate.net

Table 1: Representative MALDI-ToF-MS Findings for Poly(γ-Benzyl-L-glutamate)
FindingDescriptionReference
End-Group AnalysisConfirmed the quantitative incorporation of dual initiators containing primary amine and nitroxide groups. researchgate.net
Structural ConfirmationProvided detailed structural analysis of poly(BLG), revealing the incorporation of the butylamine initiator at the polymer terminal. researchgate.net
Side Reaction MonitoringGave direct evidence that side reactions during BLG-NCA polymerization are greatly reduced by lowering the reaction temperature to 0 °C. researchgate.net
Molecular StructureShowed measured masses of PBLG structures ionized with sodium or potassium ions, confirming the expected polymer structure. researchgate.net

Thermal Analysis

Thermal analysis techniques are essential for understanding the thermal stability and phase behavior of PBLG. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary methods used for this purpose.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. researchgate.net For PBLG and its copolymers, DSC is employed to identify the glass transition temperature (Tg), melting temperature (Tm), and other phase transitions. tandfonline.commdpi.com

Studies have shown that PBLG-based polymers can be amorphous, exhibiting a clear glass transition. frontiersin.org For example, light-responsive PBLGs initiated with p-aminoazobenzene (PBLG1) and p-diaminoazobenzene (PBLG2) showed Tg values of 14°C and 21°C, respectively. frontiersin.org In other block copolymers, such as PBLG-PPG-PBLG films, the Tg corresponding to the PBLG units was observed at 26°C in the second heating curve. mdpi.com An endothermic peak around 100°C has also been observed, which is attributed to an α-helical transition. mdpi.com In some copolypeptides, the degradation of different blocks can be observed as distinct endothermic peaks in the DSC curve. hcmue.edu.vn

Table 2: Thermal Transition Data for PBLG and its Copolymers from DSC Analysis
Polymer SystemThermal TransitionTemperature (°C)Reference
PBLG1 (initiated with m-AZO)Glass Transition (Tg)14 frontiersin.org
PBLG2 (initiated with m-DAZO)Glass Transition (Tg)21 frontiersin.org
PBLG-PPG-PBLG FilmGlass Transition (Tg)26 mdpi.com
PBLG-PPG-PBLG Filmα-helical Transition (Tm)~100 mdpi.com
Poly(glutamic acid)-b-poly(benzyl glutamate-r-octadecyl glutamate)Degradation Peak 1 (Poly(glutamic acid) block)~215 hcmue.edu.vn
Poly(glutamic acid)-b-poly(benzyl glutamate-r-octadecyl glutamate)Degradation Peak 2 (PBLG block)~290 hcmue.edu.vn

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time, providing information on thermal stability and decomposition. researchgate.net For PBLG-based materials, TGA is used to determine the onset of decomposition, which is an indicator of the material's thermal stability.

A TGA analysis of a PBLG-PPG-PBLG film showed good thermal stability, with decomposition beginning above 280°C. mdpi.com Similarly, a diblock copolypeptide containing a PBLG block was found to be thermally stable up to 215°C, above which a two-step decomposition process occurred. hcmue.edu.vn Studies on the thermal degradation of PBLG have identified several volatile decomposition products, including carbon dioxide, ammonia, water, toluene (B28343), benzaldehyde, benzyl alcohol, and benzoic acid. tandfonline.com

Table 3: TGA Findings for PBLG-Based Polymers
Polymer SystemDecomposition Onset TemperatureKey ObservationReference
PBLG-PPG-PBLG Film> 280°CIndicates good thermal stability. mdpi.com
Poly(glutamic acid)-b-poly(benzyl glutamate-r-octadecyl glutamate)> 215°CExhibits a two-step decomposition process corresponding to the different blocks. hcmue.edu.vn
PBLG FilmNot specifiedDecomposition products include CO₂, NH₃, H₂O, toluene, and benzyl derivatives. tandfonline.com

Morphological and Structural Analysis

The morphology and higher-order structure of PBLG assemblies are investigated using microscopy and scattering techniques, which reveal features from the surface topography down to the arrangement of individual polymer helices.

Scanning Electron Microscopy (SEM)

SEM is utilized to investigate the surface morphology of materials. In the context of PBLG, SEM analysis has been applied to films and microspheres. tandfonline.comrsc.org The surface of a pure PBLG homopolymer film has been described as loose and uneven, a characteristic attributed to the rigid α-helical structure of the PBLG segments. tandfonline.com When blended with other polymers, the surface morphology of the PBLG film can be significantly altered. tandfonline.com SEM is also a key tool for characterizing the porous structure of PBLG microspheres designed for applications like tissue engineering, allowing for the visualization of pore size and interconnectivity. rsc.org

Wide-Angle X-ray Diffraction (WAXD) and Small-Angle X-ray Scattering (SAXS)

WAXD and SAXS are powerful X-ray scattering techniques used to probe the structure of materials at different length scales. WAXD analyzes sub-nanometer structures and is used to determine the degree of crystallinity and identify crystalline phases. wikipedia.org SAXS, conversely, quantifies nanoscale density differences, providing information on particle sizes, shapes, and the characteristic distances in partially ordered systems over dimensions of 1 to 100 nm. wikipedia.orgembl-hamburg.de

In the study of PBLG, WAXD is used to confirm the polymer's secondary structure. For polypeptides, the α-helical conformation gives rise to characteristic diffraction patterns, distinguishing it from other structures like β-sheets. acs.orgnih.gov

SAXS is employed to investigate the self-assembly and gel formation of PBLG in solution. nih.gov At concentrations above a critical value, PBLG can form gels composed of a 3D network of nanofibers. nih.gov SAXS data helps to elucidate the mechanism of this self-assembly, which has been proposed to involve a distorted hexagonal packing of PBLG α-helices parallel to the nanofiber axis. nih.gov The technique can resolve the structure of these networks, identifying uniform domains composed of densely packed PBLG helices. nih.gov

Table 4: Structural Parameters of PBLG Determined by WAXD and SAXS
TechniqueParameter InvestigatedFindingReference
WAXSPolymer ConformationIdentifies the α-helical structure in PBLG oligopeptides. For degrees of polymerization below 18, a mixture of β-sheets and α-helices is found. acs.org
SAXSNanofiber Network StructureRevealed a 3D network structure in gels composed of nanofibers. nih.gov
SAXSHelix PackingSupports a model of distorted hexagonal packing of PBLG helices within nanofibers. nih.gov
SAXSDomain SizeIdentified uniform domains with a length of 200 ± 42 nm composed of densely packed PBLG helices. nih.gov

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical and material property information at the nanoscale. youtube.com For Poly(γ-Benzyl-L-glutamate) (PBLG), AFM is instrumental in visualizing the morphology of self-assembled structures, such as nanofibers and thin films. youtube.comnih.gov

In studies of PBLG self-assembly in toluene, a helicogenic solvent, AFM has been used to investigate the morphology of solutions at concentrations both below and above the minimum gelation concentration. nih.govnih.gov At very low concentrations, the formation of nearly spherical aggregates has been observed. nih.gov As the concentration increases, these aggregates evolve into a three-dimensional network of nanofibers, which is responsible for gel formation. nih.gov AFM imaging reveals that these nanofibers can bundle and branch, creating a complex network structure. nih.govnih.gov

The technique can also be used in a non-resonant mode, known as pulsed force mode, which allows for the simultaneous recording of topography and the local mechanical properties, such as adhesion and stiffness. nih.gov This capability is particularly useful for characterizing polymer films. nih.gov

Key Research Findings from AFM:

Nanofiber Networks: In helicogenic solvents like toluene, PBLG forms gels composed of a 3D network of nanofibers. nih.gov

Spherical Aggregates: At concentrations well below gelation, PBLG initially forms spherical aggregates. nih.gov

Surface Roughness: AFM can be used to measure the surface roughness of biopolymer films, which can be influenced by factors like the addition of other components or degradation. mdpi.com

Morphological Details: AFM provides detailed images of the surface morphology, revealing features like the bundling and branching of nanofibers that form the gel network. nih.govnih.gov

Below is an interactive data table summarizing the applications of AFM in the analysis of PBLG.

AFM Application Sample Type Key Observation Reference
Morphological InvestigationPBLG in toluene solutionFormation of spherical aggregates below gelation concentration nih.gov
Gel Network StructurePBLG gel in tolueneVisualization of a 3D network composed of nanofibers nih.gov
Nanofiber MorphologyPBLG nanofibersObservation of branching and rejoining of nanofiber bundles nih.gov
Surface TopographyPolymer filmsCharacterization of surface roughness and features youtube.commdpi.com
Mechanical PropertiesAcrylic-based filmsCorrelation of stiffness with monomer conversion in photopatterned films nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nih.gov For Poly(γ-benzyl L-glutamate) (PBLG), XPS is a powerful tool for determining the surface chemical composition. aip.orgaip.org

A notable application of XPS is the analysis of PBLG using near-ambient pressure XPS (NAP-XPS), which allows for sample analysis at higher pressures than traditional XPS. aip.orgaip.org In one study, PBLG with a number-average molar mass of 11.3 kg/mol was analyzed. aip.orgaip.org The theoretical atomic ratio of Carbon (C), Oxygen (O), and Nitrogen (N) in the PBLG repeat unit is 12:3:1, corresponding to atomic percentages of 75% C, 18.75% O, and 6.25% N. aip.org The experimental results from the narrow scans yielded 74.2 at. % C, 19.61 at. % O, and 6.19 at. % N, which is in close agreement with the theoretical values. aip.org

High-resolution scans of the C 1s, O 1s, and N 1s regions provide detailed information about the chemical bonding environments. The C 1s peak can be deconvoluted into multiple synthetic peaks representing the different carbon environments within the polymer. aip.orgaip.org Similarly, the O 1s scan can be fitted to distinguish between the C-O and C=O bonds. aip.orgaip.org

The table below presents the instrumental parameters used in a near-ambient pressure XPS analysis of PBLG. aip.org

Parameter Value
Technique XPS
Instrument SPECS EnviroESCA
Excitation Source Al Kα monochromatic
Source Energy 1486.6 eV
Source Strength 42 W
Major Elements Detected C, O, N

Polarized Optical Microscopy

Polarized Optical Microscopy (POM) is a contrast-enhancing technique that utilizes polarized light to characterize the optical properties of anisotropic materials. nasa.gov Poly(γ-benzyl L-glutamate) (PBLG) is a lyotropic liquid crystal, meaning it forms liquid crystalline phases in solution as a function of concentration. fsu.edu These phases are readily studied using POM.

When dissolved in many organic solvents, PBLG forms stiff helical rods that can organize into a cholesteric liquid crystal phase. fsu.edu This cholesteric ordering is characterized by a helical arrangement of the molecular axes, which gives rise to a periodic modulation of the refractive index. fsu.edu This periodicity causes the Bragg scattering of light, resulting in the vibrant textures observable under a polarized light microscope. fsu.edu

The cholesteric phase is composed of layers where the long axes of the molecules are aligned parallel to each other within the layer, similar to a nematic phase. However, the orientation of this alignment rotates helically from one layer to the next. fsu.edu This helical structure is a hallmark of chiral molecules that form liquid crystals. fsu.edu

Optical anisotropy studies, often conducted with POM, have been crucial in determining the orientation of the PBLG α-helices within crystalline structures. researchgate.net For instance, in thin film solutions crystallized by the addition of a non-solvent, POM has helped to show that the helix axis is oriented parallel to the observed stripe patterns in the resulting crystals. researchgate.net

The table below summarizes the characteristics of PBLG observed using Polarized Optical Microscopy.

Property Description Reference
Liquid Crystal Type Lyotropic, Cholesteric fsu.edu
Molecular Arrangement Stiff helical rods fsu.edu
Optical Phenomenon Bragg scattering of light due to helical structure fsu.edu
Structural Feature Helical stacking of molecular layers fsu.edu
Application Determining orientation of α-helices in crystals researchgate.net

Academic and Research Applications of Poly γ Benzyl L Glutamate in Materials Science

Biomaterial Scaffold Research and Engineering

The inherent biological compatibility of PBLG makes it a popular model polypeptide for biomedical applications. nih.gov Its use in creating scaffolds that mimic the native extracellular matrix is a prominent area of research, particularly in tissue engineering.

Design and Fabrication of Fibrous Scaffolds (e.g., Electrospun)

Electrospinning is a widely used technique to fabricate three-dimensional (3D) fibrous scaffolds from PBLG, mimicking the architecture of the natural extracellular matrix. ntu.edu.twntu.edu.tw This process involves applying a high voltage to a polymer solution, causing a liquid jet to erupt and elongate, resulting in the deposition of micro- or nanofibers onto a collector. aip.org Researchers have fabricated high-quality, bead-free nanofibrous membranes from PBLG, with fiber diameters controllable to around 1 µm, which is considered a favorable environment for cell attachment. aip.orgntu.edu.tw

The alignment of fibers within the scaffold can be controlled by using a rotating collector, which has been shown to be crucial for applications like neural tissue engineering. unimi.it Aligned PBLG fibers can guide the unidirectional growth and extension of neurites, a significant advantage over randomly oriented fibers. ntu.edu.twnih.govresearchgate.net Studies have demonstrated that primary trigeminal ganglia (TG) cells cultured on aligned PBLG scaffolds show guided, anisotropic neurite growth without the need for additional nerve growth factors. ntu.edu.twunimi.itnih.gov

The parameters of the electrospinning process, such as the solvent system, polymer concentration, applied voltage, and flow rate, are optimized to achieve desired fiber morphology and scaffold properties. ntu.edu.twunimi.it

Table 1: Examples of Electrospinning Parameters for PBLG Scaffold Fabrication

Parameter Value Source
Polymer Solution 20 wt.% in THF/DMAc (9:1) unimi.it
Applied Voltage 7-12 kV; 20 kV aip.orgntu.edu.tw
Flow Rate 250-1000 µl/h; 5 ml/h aip.orgntu.edu.tw
Collector Distance 8-15 cm; 10 cm aip.orgntu.edu.tw
Collector Speed 1500 rpm (for aligned fibers) ntu.edu.tw
Resulting Fiber Diameter ~1-2 µm unimi.it

| Resulting Felt Thickness | 30-50 µm | ntu.edu.tw |

This table presents a range of parameters from different studies and is for illustrative purposes.

Hybrid and Composite Scaffolds with Inorganic Phases (e.g., Hydroxyapatite)

To enhance the functionality of PBLG scaffolds, particularly for bone tissue engineering, they are often combined with inorganic materials to create hybrid or composite structures. Hydroxyapatite (B223615) (HA), a primary mineral component of bone, is a common choice for this purpose due to its excellent osteoconductivity. plos.orgd-nb.info

A key challenge in creating these composites is the poor phase compatibility between the hydrophobic polymer matrix and the hydrophilic inorganic filler. plos.org To overcome this, researchers have developed methods to graft PBLG directly onto the surface of HA nanoparticles (PBLG-g-HA). plos.orgnih.govmdpi.com This surface modification is achieved through the ring-opening polymerization of γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA) initiated from amino groups previously introduced onto the HA surface. plos.orgnih.gov The resulting PBLG-g-HA hybrids exhibit improved dispersion in polymer matrices like Poly(L-lactic acid) (PLLA) and enhance the interfacial interaction between the organic and inorganic phases. plos.orgmdpi.com

In vivo studies using rat femur defect models have shown that PBLG-g-HA/PLLA composite scaffolds promote more prominent new bone formation compared to scaffolds made of pure PLLA or a simple HA/PLLA blend. plos.orgmdpi.com Other inorganic phases, such as micro-scale bioglass (BG) particles and strontium-substituted hydroxyapatite (Sr-HA), have also been incorporated into PBLG scaffolds. rsc.orgacs.org PBLG/BG composites have been shown to enhance cell viability, adhesion, and osteogenic differentiation of MC3T3-E1 cells. rsc.org Porous microcarriers made from Sr-HA-g-PBLG have demonstrated successful healing of femoral bone defects in rabbit models, benefiting from the controlled, long-term release of strontium ions (Sr²⁺), which are known to promote bone formation. acs.org

Table 2: Comparative Osteogenic Properties of PLLA-Based Scaffolds in a Rat Femur Defect Model

Scaffold Group New Bone Formation (at 8 weeks) Key Finding Source
PLLA Limited Poor osteoconduction plos.org
HA/PLLA Prominent Improved osteoconduction over PLLA plos.org

| PBLG-g-HA/PLLA | Most Prominent | Enhanced new bone formation due to improved phase compatibility and osteogenic properties | plos.orgmdpi.com |

Studies on Scaffold Architecture, Morphology, and Mechanical Properties

The architecture and physical properties of PBLG scaffolds are critical determinants of their performance in tissue engineering. Researchers have developed various fabrication methods to control these features. A combination of a biotemplating method and in situ polymerization of BLG-NCA has been used to create semi-crystalline PBLG scaffolds with a unique bimodal porous structure. nih.gov These scaffolds exhibit an anisotropic architecture with large, honeycomb-like channels (100–200 μm in diameter) and interconnected micropores (5–20 μm), achieving a very high porosity of approximately 97.4%. nih.gov This structure is advantageous for cell infiltration, nutrient transport, and tissue ingrowth. nih.gov

Foamy scaffolds of PBLG and its copolymers have been fabricated using a sintered NaCl templating method, resulting in desirable properties such as a compression modulus of 56.3–110.2 kPa and a surface contact angle of 78.5–88.5°. rsc.org The mechanical properties of composite scaffolds are also a key area of study. The compressive modulus of bimodal porous PBLG scaffolds has been measured at 402.8 kPa. nih.gov Incorporating inorganic fillers like HA or bioglass can further modulate these properties to better match those of native tissue. rsc.org The degradation rate is another important characteristic; foamy PBLG scaffolds have been shown to maintain their structure for over 8 weeks in vitro. rsc.org

Table 3: Architectural and Mechanical Properties of Various PBLG Scaffolds

Scaffold Type Porosity (%) Pore/Channel Size (µm) Compressive Modulus (kPa) Glass Transition Temp (°C) Source
Bimodal Porous PBLG 97.4 ± 1.6 100-200 (channels), 5-20 (micropores) 402.8 ± 20.6 20.2 nih.gov
Foamy PBLG - - 56.3 - 110.2 23.2 - 44.6 rsc.org

| Sr10-HA-g-PBLG Microcarriers | ~90 | - | - | - | acs.org |

Stimuli-Responsive Polymer Systems

Stimuli-responsive, or "smart," polymers can undergo significant changes in their physical or chemical properties in response to external triggers. Polypeptides like PBLG are excellent candidates for these systems, as their secondary structures can be influenced by various stimuli. aimspress.com

Shape Memory Polypeptides

Shape memory polymers (SMPs) are materials that can be programmed to hold a temporary shape and then recover their original, permanent shape upon exposure to a specific stimulus, such as heat. mdpi.com For biomedical applications, polypeptides are attractive for creating SMPs due to their biocompatibility and biodegradability. mdpi.comresearchgate.net

Researchers have successfully synthesized a shape memory triblock copolymer, PBLG-b-poly(propylene glycol)-b-PBLG (PBLG-PPG-PBLG), through the ring-opening polymerization of BLG-NCA using a PPG-based macroinitiator. mdpi.comresearchgate.net In this system, the rigid PBLG blocks, which form stable α-helical and β-sheet secondary structures, act as the physical crosslinks that determine the permanent shape. mdpi.com The flexible, amorphous PPG block serves as the molecular switch. mdpi.comresearchgate.net When heated above its transition temperature, the PPG segment becomes mobile, allowing the material to be deformed into a temporary shape, which is then fixed upon cooling. Reheating the material allows the PBLG domains to drive the recovery back to the original shape. mdpi.com

These polypeptide-based SMPs exhibit excellent performance, with a shape recovery rate of nearly 100% and a recovery time of less than 120 seconds when triggered at 100 °C. ntu.edu.twmdpi.comresearchgate.net

Table 4: Performance of PBLG-PPG-PBLG Shape Memory Polymer

Property Value Source
Synthesis Method Ring-opening polymerization of BLG-NCA with PPG-diamine macroinitiator mdpi.comresearchgate.net
Shape Fixity Ratio ~100% ntu.edu.tw
Shape Recovery Rate ~100% ntu.edu.twmdpi.comresearchgate.net
Shape Recovery Time < 120 seconds (at 100 °C) ntu.edu.twmdpi.comresearchgate.net

| PBLG Secondary Structure | α-helical and β-sheet conformations | mdpi.com |

Light-Responsive Poly(γ-Benzyl-L-glutamate) Derivatives as Photo Switches

Light is a particularly attractive stimulus for responsive materials because it can be applied remotely and with high spatial and temporal precision. To create light-responsive PBLG, photosensitive molecules like azobenzene (B91143) (AZO) have been incorporated into the polymer structure. frontiersin.orgnih.gov

A one-step NCA method has been developed to synthesize light-responsive PBLG by using AZO-containing molecules, such as p-aminoazobenzene (m-AZO) and p-diaminoazobenzene (m-DAZO), as initiators for the polymerization of BLG-NCA. frontiersin.orgnih.gov This process yields PBLG chains with an AZO group at one or both ends. frontiersin.org The AZO group can exist in two isomeric forms: a stable trans isomer and a metastable cis isomer. Upon irradiation with light of a specific wavelength (e.g., UV light), the trans isomer converts to the cis isomer, inducing a significant change in the molecule's geometry, which in turn can affect the properties of the entire polymer chain. frontiersin.orgnih.gov This process is reversible, with the cis isomer converting back to the trans form either thermally in the dark or by irradiation with a different wavelength of light (e.g., blue light). frontiersin.orgresearchgate.net

These AZO-functionalized PBLGs act as molecular photo switches. frontiersin.orgnih.gov The specific light source required for the transition depends on the initiator used. For PBLG initiated with m-AZO (PBLG1), UV light is the only effective excitation source for the trans-to-cis transition. frontiersin.orgresearchgate.net For PBLG initiated with m-DAZO (PBLG2), both UV and blue light are effective. frontiersin.orgresearchgate.net These materials exhibit distinct glass transition temperatures (Tg) of 14°C for PBLG1 and 21°C for PBLG2, indicating they are amorphous. frontiersin.orgnih.gov The development of such polypeptide photo switches opens possibilities for creating light-controllable biomaterials. frontiersin.org

Self-Assembled Nanostructures and Colloidal Systems

Poly(γ-benzyl-L-glutamate) (PBLG), a synthetic polypeptide, possesses the notable ability to self-assemble into well-defined, ordered structures. nih.gov This characteristic has made it a focal point of research in materials science, particularly for the development of sophisticated nanostructures and colloidal systems with applications in bioengineering and drug delivery research.

Nanoparticle and Nanocarrier Design for Controlled Release Systems (as material platforms)

The self-assembly of PBLG is a powerful tool for designing nanoparticles and nanocarriers for controlled release systems. These synthetic polypeptides are valued for their biocompatibility, biodegradability, and the ease with which their structures can be modified. nih.gov

PBLG can be readily formed into nanoparticles using methods like nanoprecipitation. In a typical procedure, PBLG is dissolved in an organic solvent such as tetrahydrofuran (B95107) and then added dropwise to water under stirring, leading to the formation of nanoparticles without the need for surfactants. nih.govdoi.org The size of these nanoparticles can be controlled by adjusting the polymer concentration. nih.gov

A key feature of PBLG as a material platform is its ability to form non-spherical, or oblate-shaped, nanoparticles. doi.org This is attributed to the rigid α-helical rod structure of the PBLG chains, which can organize themselves in a liquid crystal-like fashion within the nanoparticle. doi.org The degree of elongation of these nanoparticles can be controlled by varying the molecular weight of the PBLG. doi.org This shape-anisotropy is a significant parameter being explored for its influence on the nanoparticles' behavior in biological systems. doi.org

To enhance their functionality as controlled-release platforms, PBLG nanoparticles can be engineered with specific surface properties. A common strategy is pegylation, the attachment of polyethylene (B3416737) glycol (PEG) chains to the nanoparticle surface. nih.gov This modification has been shown to be effective in preventing the capture of the nanoparticles by the mononuclear phagocyte system, which is a crucial step in developing long-circulating drug carrier systems. nih.gov For instance, nanoparticles composed of a mixture of pegylated PBLG and non-pegylated PBLG have demonstrated significantly reduced accumulation in the liver and spleen in research models. nih.gov

The versatility of PBLG also allows for the encapsulation of hydrophobic molecules. For example, doxorubicin (B1662922), a hydrophobic anticancer agent, has been successfully loaded into the core of self-assembled PBLG-based nanocarriers. frontiersin.orgacs.org The release of the encapsulated agent can be triggered by environmental cues, such as a change in pH. frontiersin.orgacs.org

Below is a table summarizing the characteristics of PBLG-based nanoparticles from various research findings:

PropertyDescriptionResearch Findings
Formation Method NanoprecipitationPBLG dissolved in an organic solvent is added to water to form nanoparticles. nih.govdoi.org
Morphology Oblate (non-spherical)The rigid α-helical structure of PBLG leads to the formation of elongated nanoparticles. doi.org
Size Control Polymer ConcentrationThe size of the nanoparticles increases with higher polymer concentrations. nih.gov
Surface Modification PegylationAttachment of PEG chains reduces uptake by the mononuclear phagocyte system. nih.gov
Controlled Release pH-responsiveEncapsulated molecules can be released in response to acidic pH conditions. frontiersin.orgacs.org

Preparation of Functional Polypeptides for Conjugation

The preparation of functional polypeptides for conjugation is a critical step in advancing the capabilities of PBLG-based materials. The inherent chemical structure of PBLG provides a versatile scaffold that can be readily modified to introduce a wide array of functional groups.

The synthesis of PBLG itself is typically achieved through the ring-opening polymerization (ROP) of γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA). nih.govdoi.orgmdpi.comfrontiersin.org This method allows for the production of well-defined polymers. nih.gov The functional side group of the glutamic acid units, the carboxyl group, can be modified through various chemical reactions to create new molecular structures. nih.gov

One approach to functionalization involves the synthesis of block copolymers, where PBLG is combined with other polymers to impart specific properties. For example, well-defined polystyrene-b-poly(γ-benzyl L-glutamate) (PS-b-PBLG) diblock copolymers have been synthesized. rsc.org In this process, polystyrene is prepared by reversible addition-fragmentation chain transfer (RAFT) polymerization. The end of the polystyrene chain is then functionalized with an amine group, which can initiate the ROP of BLG-NCA to form the block copolymer. rsc.org The benzyl (B1604629) groups on the PBLG segment can later be removed to yield polystyrene-b-poly(L-glutamic acid) (PS-b-PGlu), an amphiphilic block copolymer that can self-assemble into micelles in aqueous solutions. rsc.org

Another strategy for creating functional polypeptides involves the polymerization of modified NCA monomers. For instance, γ-(4-vinylbenzyl)-L-glutamate N-carboxyanhydride (VB-Glu-NCA) has been synthesized and polymerized to create poly(γ-(4-vinylbenzyl)-L-glutamate) (PVBLG). pku.edu.cn The vinyl groups on the side chains of PVBLG are amenable to a variety of subsequent chemical modifications, allowing for the attachment of different functional moieties. pku.edu.cn This approach avoids the need for harsh deprotection steps that can sometimes be required when modifying the benzyl groups of PBLG. pku.edu.cn

Functionalization can also be achieved by introducing specific end-groups to the PBLG chain. For example, a PBLG with a terminal azide (B81097) group (PBLG-N3) can be synthesized by initiating the ROP of BLG-NCA with 3-azido-1-propanamine. researchgate.net This azide-functionalized PBLG can then be conjugated to other molecules, such as polysaccharides functionalized with a propargyl group, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. researchgate.net

The table below outlines different methods for preparing functional PBLG for conjugation:

Functionalization StrategyDescriptionExample
Block Copolymerization Combining PBLG with other polymers to create materials with new properties.Synthesis of polystyrene-b-poly(γ-benzyl L-glutamate) (PS-b-PBLG) for self-assembling micelles. rsc.org
Modified Monomer Polymerization Using a functionalized NCA monomer for polymerization to introduce desired chemical groups.Polymerization of γ-(4-vinylbenzyl)-L-glutamate N-carboxyanhydride (VB-Glu-NCA) to create a polymer with reactive vinyl side chains. pku.edu.cn
End-Group Functionalization Introducing a reactive group at the end of the PBLG chain for subsequent conjugation.Synthesis of azide-terminated PBLG for "click" chemistry reactions with alkyne-modified molecules. researchgate.net

Advanced Polymeric Materials for Non-Clinical Bioengineering Research

Poly(γ-benzyl-L-glutamate) serves as a foundational material for creating advanced polymeric systems for a variety of non-clinical bioengineering research applications. Its unique properties, including its ability to form stable α-helical structures and its biocompatibility, make it an attractive candidate for tissue engineering and other biomedical research areas. nih.govmdpi.com

In the field of tissue engineering, PBLG has been explored for creating biomimetic scaffolds to support cell growth and tissue regeneration. For instance, three-dimensional fibrous scaffolds composed of aligned PBLG fibers have been fabricated using electrospinning. nih.gov These scaffolds have been investigated for their potential in corneal nerve regeneration. nih.gov Research has shown that these PBLG scaffolds can guide the unidirectional growth and extension of neurites from trigeminal ganglia cells without the need for external nerve growth factors. nih.gov In vivo studies with animal models have indicated that implanted PBLG scaffolds can induce neurogenesis with a low immune response. nih.gov

PBLG is also a component in the development of "intelligent" or shape-memory polymers. Shape memory PBLG-based materials have been synthesized by creating triblock copolymers, such as PBLG-poly(propylene glycol)-PBLG (PBLG-PPG-PBLG). mdpi.com These materials exhibit good shape memory behavior, with the ability to recover their original shape after being deformed. mdpi.com This property is attributed to the combination of the rigid PBLG segments, which can form α-helical and β-sheet structures, and the flexible PPG segment. mdpi.com Such materials are being investigated for various potential biomedical applications. mdpi.com

Furthermore, PBLG is utilized in the creation of hydrogels with responsive properties. Liquid crystalline composite hydrogels incorporating PBLG have been developed that exhibit significant pH-triggered anisotropic swelling. sigmaaldrich.com This means that the swelling of the hydrogel is directional and can be controlled by the pH of the surrounding environment. These types of hydrogels are being explored for applications such as embolotherapy in non-clinical research settings. sigmaaldrich.com

The table below summarizes some of the advanced PBLG-based materials and their applications in non-clinical bioengineering research:

Material TypeDescriptionResearch Application
Fibrous Scaffolds Electrospun 3D scaffolds with aligned PBLG fibers.Investigated for corneal nerve regeneration, guiding neurite growth. nih.gov
Shape Memory Polymers Triblock copolymers of PBLG and a flexible polymer like PPG.Exhibit the ability to recover their shape, with potential for intelligent biomedical devices. mdpi.com
Responsive Hydrogels Liquid crystalline hydrogels containing PBLG.Show pH-triggered anisotropic swelling, explored for embolotherapy research. sigmaaldrich.com

Theoretical and Computational Investigations on 3r Benzyl L Glutamate Nca and Pblg

Density Functional Theory (DFT) Studies on NCA Polymerization Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in elucidating the intricacies of NCA polymerization.

DFT calculations have been employed to explore the reaction mechanisms of NCA polymerization. rsc.org For instance, studies have shown that for the reaction between certain NCAs and primary or secondary amines, the rate-determining step is the nucleophilic addition of the amine to the NCA, rather than the subsequent ring-opening or decarboxylation steps. rsc.org DFT has also been used to understand the role of various catalysts and additives. For example, calculations have confirmed that epoxides like ethylene (B1197577) oxide can lower the energy barrier for the phosgenation reaction in NCA synthesis. chemrxiv.org

Furthermore, DFT studies have shed light on the influence of catalysts on the polymerization process. It has been shown that carboxylic acids can act as bifunctional catalysts, facilitating proton transfer and avoiding charge separation, thus accelerating the polymerization of Sar-NCA. researchgate.net In the context of light-responsive PBLG, DFT calculations have been used to predict theoretical UV-vis spectra and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), providing insights into the structure-property relationships of the synthesized polymers. frontiersin.org

Table 1: Calculated Energy Barriers for NCA Polymerization Steps This table is illustrative and based on general findings in the literature. Actual values can vary based on the specific system and computational methods used.

Reaction Step Calculated Activation Energy (ΔG≠) (kcal/mol) Reference
Amine Addition to NCA 39.96–41.19 rsc.org
Ring-Opening 16.38–20.33 rsc.org
Decarboxylation 29.38–31.95 rsc.org

Molecular Dynamics Simulations of PBLG Conformation and Self-Assembly

Molecular dynamics (MD) simulations provide a means to study the physical movements of atoms and molecules over time. For PBLG, MD simulations have been crucial in understanding its conformational behavior and self-assembly into hierarchical structures.

MD simulations have revealed that the conformation of the PBLG chain significantly influences its self-assembly behavior. For instance, simulations of PBLG-b-PEG block copolymers have shown that a transition of the PBLG block from an α-helix to a random coil conformation can induce a change in the morphology of self-assembled micelles from rods to spheres. nih.gov This is corroborated by Brownian dynamics simulations which also show that decreasing the rigidity of one block in a model AB-type diblock copolymer leads to a structural transition from rod-like to spherical aggregates. nih.govecust.edu.cn

These simulations provide detailed information about chain packing within the self-assembled structures. nih.gov They have also been used to study the hierarchical self-assembly of more complex systems, such as miktoarm star copolymers containing PBLG, where the propensity of the PBLG block to form hexagonally packed α-helices drives the formation of distinct PBLG domains. researchgate.net Furthermore, MD simulations with explicit solvent have been successful in providing detailed insights into the alignment interactions of small molecules with PBLG, which is important for applications like NMR-based structural elucidation. kit.edu

Table 2: Influence of PBLG Conformation on Self-Assembled Structures

PBLG Conformation Resulting Aggregate Morphology Simulation Method Reference
α-Helix Rod-like Micelles, Disks, Strings Molecular Dynamics, Brownian Dynamics nih.govecust.edu.cn
Random Coil Spherical Micelles, Small Aggregates Molecular Dynamics, Brownian Dynamics nih.govecust.edu.cn
β-Sheet Fibers (Inferred from experimental data) researchgate.net

Kinetic Modeling of Polymerization Processes and Chain Growth

Kinetic modeling is essential for understanding and controlling the polymerization of 3R-Benzyl-L-glutamate NCA. These models aim to describe the rate of polymerization and the evolution of the polymer chain length distribution over time.

The polymerization of γ-benzyl-L-glutamate NCA often exhibits complex kinetics. For example, primary amine-initiated polymerization in dioxane has been observed to proceed in two stages: a zero-order reaction with respect to the monomer, followed by a first-order reaction. researchgate.net This two-stage kinetic behavior is often attributed to the coil-to-helix transition of the growing polypeptide chain. acs.org

More sophisticated kinetic models have been developed to account for various factors influencing the polymerization. For instance, a two-stage kinetic model for NCA polymerization in a water/oil emulsion system considers the competing reaction pathways at the interface and in the organic phase. researchgate.netpnas.org This model incorporates different rate constants for the initial and later stages of polymerization, reflecting the different catalytic environments. pnas.org The influence of various organic acids on the polymerization rate has also been modeled, showing a dependence on the pKa of the acid. chinesechemsoc.org

Table 3: Kinetic Parameters for PEG-Initiated Polymerization of BLG-NCA in a w/o Emulsion Data from a specific cooperative kinetic model.

Rate Constant Description Value Reference
k₁ Rate constant for the initial growth stage 0.24 M⁻¹s⁻¹ pnas.org
k₂ Rate constant for the accelerated growth stage 7.6 M⁻¹s⁻¹ pnas.org
k'ᵢ[H₂O] Rate constant for water-initiated polymerization 4.5 x 10⁻⁷ s⁻¹ pnas.org
kd Rate constant for polymer desorption from interface 1.3 x 10⁻⁴ s⁻¹ pnas.org
k'₂ Rate constant for accelerated growth in the bulk phase 0.075 M⁻¹s⁻¹ pnas.org

Predictive Models for Polymer Properties and Structure-Function Relationships

Predictive modeling, often employing machine learning (ML) techniques, is an emerging area that aims to establish quantitative structure-property relationships (QSPRs) for polymers like PBLG. These models can accelerate the discovery of new materials with desired properties.

By developing encoding schemes that represent the polymer structure in a machine-readable format, ML models can be trained on existing datasets to predict various properties. nih.gov For instance, a random forest model has been shown to satisfactorily predict DNA transfection efficiency based on the chemical structure of poly(beta-amino ester)s. nih.gov For polymers in general, novel ML models that compactly capture the polymer's structure, combined with graph-based machine-learning techniques, can predict multiple polymer properties with higher accuracy than previous models. llnl.gov

These data-driven approaches are becoming increasingly important for understanding the complex interplay between the chemical structure of the monomer, the polymer architecture, and the final material properties. llnl.gov By leveraging large datasets of polymer properties, these models can guide the design of new polymers with tailored functionalities. nih.govmdpi.com

Table 4: Mentioned Compounds

Compound Name Abbreviation
3R-Benzyl-L-glutamate N-carboxyanhydride This compound, BLG-NCA
Poly(γ-benzyl-L-glutamate) PBLG
Poly(γ-benzyl-L-glutamate)-block-poly(ethylene glycol) PBLG-b-PEG
Polysarcosine pSar
Nε-carboxybenzyl-L-lysine NCA ZLL-NCA
γ-(4-propargyloxy)benzyl-L-glutamate NCA PPOBLG-NCA
Poly(propylene glycol) bis(2-aminopropyl ether) PPG-diamine
Poly(γ-benzyl-L-glutamate)-b-poly(propylene glycol)-b-poly(γ-benzyl-L-glutamate) PBLG-PPG-PBLG

Future Research Trajectories and Emerging Paradigms in 3r Benzyl L Glutamate Nca Research

Development of Novel Initiator Systems for Ultra-Controlled and Precision Polymerization

The quest for polymers with precisely defined molecular weights and low polydispersity remains a central theme. nih.govsciengine.com Research is actively pursuing new initiator systems to achieve ultra-controlled ring-opening polymerization (ROP) of 3R-Benzyl-L-glutamate NCA.

Recent studies have explored a variety of initiators, including secondary amines like diethylamine (B46881), di-n-hexylamine, and dicyclohexylamine (B1670486), to synthesize poly(γ-benzyl-L-glutamate) (PBLG). sciengine.com The relationship between the molar ratio of monomer to initiator has been a key focus to control the molecular weight of the resulting PBLG. sciengine.com For instance, hexamethyldisilazane (B44280) (HMDS) has been identified as an effective initiator for the controlled polymerization of γ-benzyl-L-glutamate NCA, yielding polymers with low polydispersity. sciengine.comnih.gov

Furthermore, the development of initiator systems that can function under less stringent conditions is a significant goal. One promising approach involves the use of acids to accelerate and control the polymerization of NCAs. chinesechemsoc.orgchemrxiv.org Studies have shown that while strong acids can inhibit polymerization, weaker acids like acetic acid can actually accelerate the reaction rate while maintaining control over the molecular weight. chinesechemsoc.orgchemrxiv.org This acid-catalyzed approach has the potential to enable the use of non-purified NCA monomers, streamlining the synthesis process. chinesechemsoc.orgpnas.org

Another area of innovation is the use of light-responsive initiators, such as p-aminoazobenzene, to create photoswitchable PBLG. frontiersin.org This allows for external control over the polymer's properties. Additionally, the use of ammonium (B1175870) salts with non-nucleophilic counter-anions, like tetrafluoroborate (B81430), is being explored as a method for living ROP, offering another avenue for precise control over the polymerization process. researchgate.net

Table 1: Comparison of Initiator Systems for this compound Polymerization

Initiator System Key Features Resulting Polymer Characteristics Reference
Secondary Amines (e.g., dicyclohexylamine) Allows for investigation of polymerization kinetics and mechanism. Molecular weight controllable by monomer/initiator ratio. sciengine.com
Hexamethyldisilazane (HMDS) Provides good control over polymerization. Low polydispersity index (PDI). sciengine.comnih.gov sciengine.comnih.gov
Acid-Assisted (e.g., Acetic Acid) Accelerates polymerization, enables use of non-purified monomers. Well-defined polypeptides with controlled molecular weights. chinesechemsoc.orgchemrxiv.org chinesechemsoc.orgchemrxiv.org
Light-Responsive (e.g., p-aminoazobenzene) Introduces photoswitchable properties into the polymer. Light-responsive PBLG. frontiersin.org frontiersin.org
Ammonium Salts (e.g., with tetrafluoroborate) Enables living ring-opening polymerization. Well-defined polyglutamates. researchgate.net researchgate.net

Engineering of Complex Polypeptide Architectures and Topologies

Beyond linear polymers, researchers are increasingly focused on creating complex three-dimensional structures with PBLG. This includes the synthesis of brush polymers, block copolymers, and arborescent (dendritic) polymers. nih.govmdpi.commdpi.com

Brush polymers, with a backbone of one polymer and side chains of another, are being synthesized using a combination of ring-opening metathesis polymerization and ROP of γ-benzyl-L-glutamate NCA. nih.gov This approach allows for the creation of high-molecular-weight brush polymers. nih.gov

Block copolymers, where different polymer blocks are linked together, are another major area of exploration. For example, triblock copolymers of PBLG-poly(ethylene oxide)-poly(ε-caprolactone) have been synthesized, offering a combination of properties from each block. nih.gov Similarly, hybrid block copolymers combining PBLG with synthetic polymers like polystyrene or poly(N-vinylpyrrolidone) are being developed for applications requiring specific functionalities, such as pH sensitivity. mdpi.com The self-assembly of these complex architectures, such as rod-coil-rod triblock copolymers, is also a key area of investigation, revealing multiple levels of organization. researchgate.netacs.org

Arborescent, or tree-like, polymers represent another frontier. These are synthesized by grafting polypeptide chains onto a core, creating highly branched structures. mdpi.com These complex topologies can influence the material's properties and self-assembly behavior in unique ways. mdpi.com

Integration of PBLG into Advanced Hybrid and Multicomponent Material Systems

The integration of PBLG into hybrid and multicomponent systems is a rapidly growing area of research, aiming to create materials with synergistic properties. These systems often combine the biocompatibility and ordered secondary structure of PBLG with the functionalities of other materials.

One significant approach involves the creation of hybrid block copolymers. For instance, PBLG has been combined with polymers like poly(ethylene glycol) (PEG) and polylactic acid (PLA) to form amphiphilic block copolymers that can self-assemble into nanostructures like micelles and vesicles (peptosomes). researchgate.netnih.govmpg.de These structures are promising for applications such as drug delivery. nih.gov The self-assembly of these hybrid materials can be complex, influenced by factors like the volume fraction of each block and leading to hierarchical structures. researchgate.netacs.org

Another strategy is the grafting of PBLG onto other polymer backbones or nanoparticles. For example, PBLG has been grafted onto polynorbornene backbones to create graft copolymers. mdpi.com Additionally, PBLG chains have been attached to nanoparticles, such as zirconium oxide, to create functionalized nanoparticles that can exhibit liquid crystalline behavior. acs.org This approach allows for the creation of nanocomposites with tailored optical and mechanical properties.

Furthermore, PBLG is being incorporated into systems for theranostics, which combine therapeutic and diagnostic capabilities. For example, peptosomes made from PGA-PLA (derived from PBLG) have been co-loaded with doxorubicin (B1662922) (a chemotherapy drug) and ultra-small superparamagnetic iron oxide nanoparticles (a contrast agent for MRI). nih.gov

Exploration of New Functionalization Strategies for Broadening Application Scope

To expand the utility of PBLG-based materials, researchers are actively exploring new methods for functionalization, both during and after polymerization. These strategies aim to introduce a wide range of chemical groups to tailor the material's properties for specific applications.

A primary approach is post-polymerization modification (PPM), where functional groups are attached to the polymer after it has been synthesized. researchgate.netcmu.eduwiley-vch.de This allows for the incorporation of functionalities that might not be compatible with the polymerization process itself. cmu.edu For PBLG, this can involve modifying the benzyl (B1604629) ester side chains. For example, the benzyl groups can be removed to yield poly(L-glutamic acid), which has a reactive carboxylic acid group that can be further modified. sciengine.com

Another strategy is to use functionalized initiators during the ROP of γ-benzyl-L-glutamate NCA. This allows for the direct incorporation of a specific functional group at the end of the polymer chain. researchgate.netnih.gov For example, initiators terminated with biotin (B1667282) or fluorescent tags have been used to create functionalized PBLG for biosensing and imaging applications. researchgate.netnih.gov

Researchers are also developing new NCA monomers that already contain a desired functional group. For instance, γ-(4-vinylbenzyl)-L-glutamate NCA has been synthesized and polymerized to create polypeptides with pendant vinyl groups. nih.gov These vinyl groups can then be modified using a variety of "click chemistry" reactions, providing a versatile platform for creating a diverse range of functional materials. nih.gov Similarly, NCA monomers with alkyne groups have been used to create polymers that can be functionalized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.commdpi.com

Table 2: Functionalization Strategies for Poly(γ-benzyl-L-glutamate)

Strategy Description Example Application Reference
Post-Polymerization Modification (PPM) Chemical modification of the polymer after synthesis. Conversion to poly(L-glutamic acid) for further functionalization. sciengine.comresearchgate.net
Functional Initiators Use of initiators with a desired functional group. Introduction of biotin for targeted delivery. researchgate.netnih.gov researchgate.netnih.gov
Functional NCA Monomers Polymerization of NCA monomers with built-in functional groups. Creation of polymers with pendant vinyl or alkyne groups for click chemistry. nih.govmdpi.com nih.govmdpi.com

Advanced In-Situ Characterization Techniques for Real-Time Monitoring of Polymerization and Self-Assembly

To gain a deeper understanding of the polymerization of this compound and the subsequent self-assembly of the resulting polymers, researchers are increasingly turning to advanced in-situ characterization techniques. These methods allow for real-time monitoring of these processes, providing valuable insights that are not available from traditional ex-situ measurements.

Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for monitoring the kinetics of NCA polymerization in real-time. chinesechemsoc.orgchemrxiv.orgillinois.edu By tracking the disappearance of the characteristic anhydride (B1165640) peaks of the NCA monomer, researchers can determine the rate of polymerization and the conversion of the monomer over time. chinesechemsoc.orgchemrxiv.orgillinois.edu This has been crucial in studying the effects of different initiators, catalysts, and reaction conditions on the polymerization process. chinesechemsoc.orgchemrxiv.orgnih.gov

Optical waveguide spectroscopy (OWS) has been used to track the growth of PBLG films in situ during surface-initiated polymerization. acs.org This technique can measure the increase in layer thickness in real-time, providing a direct measure of the polymerization rate on a surface. acs.org

For studying the self-assembly of PBLG-based block copolymers, a combination of techniques is often employed. Dynamic light scattering (DLS) can be used to monitor the formation and size of nanoparticles, such as micelles and vesicles, as they self-assemble in solution. mdpi.com Transmission electron microscopy (TEM) provides direct visualization of the morphology of these self-assembled structures. rsc.org

Molecular dynamics simulations are also emerging as a valuable tool to complement experimental studies. illinois.edu These simulations can provide atomistic-level insights into the interactions that drive polymerization and self-assembly, helping to explain the observed experimental results. illinois.edu For example, simulations have been used to understand the role of different blocks in a copolymer in promoting rapid polymerization kinetics. illinois.edu

Q & A

Q. What guidelines ensure ethical and reproducible reporting of this compound research?

  • Methodological Answer :
  • FAIR Principles : Share raw data (e.g., NMR spectra, HPLC chromatograms) in repositories like Zenodo with DOI tagging .
  • NCA Reporting Standards : Disclose all necessary conditions (e.g., solvent drying protocols) and effect sizes (dichotomous or continuous) per NCA guidelines .

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